Disperse Yellow 42
Description
Properties
IUPAC Name |
4-anilino-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)18-13-16(26(24,25)20-15-9-5-2-6-10-15)11-12-17(18)19-14-7-3-1-4-8-14/h1-13,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRYSKTTHYWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052148 | |
| Record name | C.I.Disperse Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5124-25-4 | |
| Record name | Disperse Yellow 42 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 10338 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 42 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93815 | |
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| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Disperse Yellow 42 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-anilino-3-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Yellow 42 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL4U655CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Disperse Yellow 42
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and application of C.I. Disperse Yellow 42. It is a nitro disperse dye primarily utilized for coloring polyester fibers. This document includes detailed experimental protocols for its synthesis and its application in high-temperature polyester dyeing. Furthermore, it outlines key analytical techniques for the characterization of this dye. The information is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, materials science, and textile engineering.
Chemical Structure and Properties
This compound, with the IUPAC name 4-Anilino-3-nitro-N-phenylbenzene-1-sulfonamide, is a key member of the nitro class of disperse dyes.[1][2] Its chemical structure is characterized by a nitrodiphenylamine backbone.[3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-Anilino-3-nitro-N-phenylbenzene-1-sulfonamide | [2] |
| Synonyms | 4-Anilino-3-nitrobenzenesulfonanilide, C.I. 10338 | [3] |
| CAS Number | 5124-25-4 | |
| Molecular Formula | C₁₈H₁₅N₃O₄S | |
| Molecular Weight | 369.40 g/mol | |
| Appearance | Yellow-brown powder | |
| Melting Point | 157 °C | |
| Solubility | Soluble in ethanol, acetone, and benzene; Insoluble in water. | |
| UV-Vis λmax | 418 nm | |
| Color in Conc. H₂SO₄ | Dark yellow-brown solution, which forms a yellow precipitate on dilution |
Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride.
Experimental Protocol: Synthesis
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
4-Chloro-3-nitrobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or other suitable base)
-
An appropriate solvent (e.g., toluene or N,N-dimethylformamide)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in the chosen solvent.
-
Add slightly more than two molar equivalents of aniline to the solution.
-
Add a suitable base, such as pyridine, to scavenge the hydrochloric acid produced during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize any remaining aniline and base.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a yellow-brown powder.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Polyester Dyeing
This compound is extensively used for dyeing polyester fibers, typically through a high-temperature, high-pressure method to ensure dye penetration into the hydrophobic fiber structure.
Experimental Protocol: High-Temperature Dyeing of Polyester
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Leveling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
A high-temperature dyeing apparatus (e.g., a laboratory-scale jet dyeing machine)
Procedure:
-
Preparation of the Dyebath:
-
Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and then diluting with warm water.
-
Fill the dyeing apparatus with water (liquor ratio typically 10:1 to 20:1).
-
Add the dispersing agent and a leveling agent to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.
-
-
Cooling and Rinsing:
-
Cool the dyebath down to 70°C.
-
Drain the dyebath and rinse the fabric with hot water.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying:
-
Dry the dyed fabric in an oven or on a stenter.
-
High-Temperature Dyeing Workflow Diagram
Caption: High-temperature dyeing workflow for polyester.
Analytical Characterization
The characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.
-
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is a key parameter for colorimetric analysis. The λmax for this compound is approximately 418 nm.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is used to assess the purity of the dye and to quantify its concentration. When coupled with a mass spectrometer (LC-MS), it provides definitive identification based on the molecular weight and fragmentation pattern of the dye molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the functional groups present in the this compound molecule, such as N-H, S=O (sulfonamide), and C-NO₂ (nitro) groups, confirming its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of the dye molecule, providing detailed information about the arrangement of atoms.
Safety Information
This compound is classified as a skin sensitizer and is considered toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All waste containing the dye should be disposed of in accordance with local environmental regulations.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Yellow 42
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 42, a prominent member of the nitro disperse dyes, holds significance in the coloration of synthetic fibers, particularly polyester. This technical guide provides a comprehensive overview of its synthesis and manufacturing processes, tailored for an audience of researchers and professionals in chemical and materials sciences. This document details the underlying chemical reactions, experimental procedures, and key manufacturing considerations. Quantitative data is systematically presented, and experimental workflows are visualized to facilitate a deeper understanding of the production of this important dye.
Introduction
This compound, with the chemical name 4-anilino-3-nitro-N-phenylbenzenesulfonamide and C.I. designation 10338, is a non-ionic dye characterized by its brilliant yellow hue and its application in dyeing hydrophobic synthetic fibers.[1][2] Its molecular structure, a nitrodiphenylamine derivative, imparts the necessary properties for its function as a disperse dye, allowing it to penetrate and color polyester fibers under high-temperature and high-pressure conditions.[2] The dye is synthesized through a condensation reaction, a process that has been refined for large-scale industrial production.[1] An estimated 10,000 tons of this compound were produced in 1990, making it the most produced nitro dye on a large scale.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 4-anilino-3-nitro-N-phenylbenzenesulfonamide |
| C.I. Name | This compound |
| CAS Number | 5124-25-4 |
| Molecular Formula | C₁₈H₁₅N₃O₄S |
| Molecular Weight | 369.40 g/mol |
| Appearance | Brownish-yellow powder |
| Melting Point | 157 °C |
| Solubility | Soluble in ethanol, acetone, and benzene |
Synthesis of this compound
The manufacturing of this compound is a two-stage process, involving the synthesis of a key intermediate followed by the final condensation reaction.
Stage 1: Synthesis of 4-Chloro-3-nitrobenzene-1-sulfonyl chloride (Precursor)
The precursor for the synthesis of this compound is 4-chloro-3-nitrobenzene-1-sulfonyl chloride. It is synthesized via the chlorosulfonation of o-nitrochlorobenzene.
Reaction Scheme:
o-Nitrochlorobenzene + Chlorosulfonic acid → 4-Chloro-3-nitrobenzene-1-sulfonyl chloride
Experimental Protocol:
A detailed experimental protocol for the synthesis of the precursor is outlined below:
-
Reaction Setup: In a suitable reaction vessel, add chlorosulfonic acid.
-
Addition of Reactant: While stirring, slowly add molten o-nitrochlorobenzene to the chlorosulfonic acid, maintaining the temperature below 60 °C. The molar ratio of chlorosulfonic acid to o-nitrochlorobenzene is crucial for optimal yield and purity.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated. The temperature is maintained at 120 °C for 4 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and then carefully poured into a slurry of crushed ice and water. The solid product, 4-chloro-3-nitrobenzene-1-sulfonyl chloride, precipitates out.
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a non-polar or low-polarity solvent such as petroleum ether to achieve high purity.
Quantitative Data for Precursor Synthesis:
| Parameter | Value |
| Optimal Molar Ratio (Chlorosulfonic acid : o-nitrochlorobenzene) | 4:1 |
| Optimal Reaction Temperature | 120 °C |
| Optimal Reaction Time | 4 hours |
| Yield | 81.5% |
| Purity (after recrystallization) | 99.96% |
Stage 2: Synthesis of this compound
The final step in the manufacturing process is the condensation of 4-chloro-3-nitrobenzene-1-sulfonyl chloride with aniline.
Reaction Scheme:
4-Chloro-3-nitrobenzene-1-sulfonyl chloride + 2 equivalents of Aniline → 4-anilino-3-nitro-N-phenylbenzenesulfonamide (this compound) + Hydrochloric acid
Experimental Protocol:
The general procedure for the synthesis of this compound is as follows:
-
Reaction Setup: The reaction is typically carried out in a suitable solvent, and aniline is used in excess to act as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Two equivalents of aniline are reacted with one equivalent of 4-chloro-3-nitrobenzene-1-sulfonyl chloride. The reaction is a nucleophilic aromatic substitution where the amino group of aniline displaces the chlorine atom on the benzene ring of the sulfonyl chloride, followed by the reaction of a second aniline molecule with the sulfonyl chloride group.
-
Work-up and Isolation: After the reaction is complete, the product is isolated. A common method involves adding the reaction mixture to a water/acid solution to precipitate the crude dye and dissolve any unreacted aniline.
-
Purification: The crude this compound is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Manufacturing Process Workflow
The overall manufacturing process for this compound can be visualized as a sequential workflow, from raw materials to the final product.
References
An In-depth Technical Guide to the Identification of C.I. 10338
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the query for the molecular formula and weight of C.I. 10338. Extensive database searches have revealed that C.I. 10338 is not a recognized Colour Index (C.I.) designation for a chemical compound, dye, or pigment. Instead, the identifier "10338" in a technical context primarily corresponds to the European standard DIN EN 10338 , which specifies hot-rolled multi-phase steels for cold forming. Given the target audience of this guide, it is presumed that the interest lies in a chemical compound rather than a steel alloy. This document clarifies this discrepancy, provides a procedural workflow for identifying chemical compounds from C.I. numbers, and, for illustrative purposes, presents the detailed chemical data for a valid Colour Index compound, C.I. Acid Orange 6.
Clarification of the Identifier "C.I. 10338"
The Colour Index International is a reference database of manufactured color products. Each colorant is assigned a unique C.I. Generic Name (e.g., Acid Orange 6) and a C.I. Constitution Number. These numbers are prefixed with "C.I."[1]. A thorough search of chemical databases and Colour Index resources did not yield any entry for a chemical compound designated as C.I. 10338.
Conversely, the number 10338 is associated with DIN EN 10338 , a standard for hot-rolled multi-phase steels. These materials are characterized by their mechanical properties and chemical composition, which primarily consists of iron alloyed with elements like carbon, manganese, and silicon. This information is generally not relevant for drug development research.
Illustrative Example: C.I. Acid Orange 6
To provide the requested data in the specified format and to serve as a guide for future inquiries, we will use C.I. Acid Orange 6 (C.I. 14270) as an example of a valid Colour Index compound.
The following table summarizes the key quantitative data for C.I. Acid Orange 6.
| Property | Value |
| C.I. Name | Acid Orange 6 |
| C.I. Number | 14270 |
| CAS Number | 547-57-9 |
| Molecular Formula | C₁₂H₉N₂NaO₅S[2] |
| Molecular Weight | 316.27 g/mol [2][3] |
| Synonyms | Tropaeolin O, Resorcinol Yellow, Chrysoin |
Methodology: The synthesis of C.I. Acid Orange 6 is a well-established azo coupling reaction.
Protocol:
-
Diazotization: 4-Aminobenzenesulfonic acid is diazotized. This involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with resorcinol (1,3-dihydroxybenzene) in an alkaline solution. The diazonium salt acts as an electrophile, and the activated aromatic ring of resorcinol acts as a nucleophile, leading to the formation of the azo compound.
-
Isolation: The resulting dye is typically isolated as its sodium salt.
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for identifying a chemical compound based on a provided identifier. This process can help researchers validate identifiers and find relevant chemical and physical properties.
References
A Comprehensive Technical Guide on the Physicochemical Properties of C.I. Disperse Yellow 42 (CAS No. 5124-25-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physicochemical properties of C.I. Disperse Yellow 42, identified by the CAS number 5124-25-4 and chemically known as 4-anilino-3-nitro-N-phenylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It includes a summary of key physicochemical data presented in a structured tabular format, detailed descriptions of standard experimental protocols for the determination of these properties, and a visualization of a relevant biological pathway.
Introduction
C.I. This compound is a nitro diarylamine dye characterized by its molecular formula C18H15N3O4S.[1][2] Primarily utilized in the textile industry for dyeing polyester fibers, its physicochemical characteristics are crucial for understanding its behavior in various chemical and biological systems.[1] This guide synthesizes available data to provide a comprehensive resource on its properties.
Physicochemical Data
The quantitative physicochemical data for C.I. This compound are summarized in the tables below for ease of reference and comparison.
Table 1: Identification and Basic Properties
| Property | Value | Reference(s) |
| CAS Number | 5124-25-4 | [1][2] |
| Chemical Name | 4-anilino-3-nitro-N-phenylbenzenesulfonamide | |
| Synonyms | C.I. 10338, Disperse Yellow SE-FL | |
| Molecular Formula | C18H15N3O4S | |
| Molecular Weight | 369.40 g/mol | |
| Appearance | Yellow-brown powder |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | Reference(s) |
| Melting Point | 156-157 °C | |
| Boiling Point | 548.1 ± 60.0 °C (Predicted) at 760 mmHg | |
| Water Solubility | 5.14 mg/L at 20°C | |
| Solubility in other solvents | Soluble in ethanol, acetone, and benzene. | |
| pKa | 7.76 ± 0.10 (Predicted) | |
| Vapor Pressure | 0 Pa at 25°C |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of organic compounds like C.I. This compound are outlined below. These are based on standard methodologies, including those described in the OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (Capillary Method)
The melting point is determined using the capillary method as described in OECD Guideline 102.
-
Apparatus : A melting point apparatus with a heated block and a calibrated thermometer or an automated instrument.
-
Procedure :
-
A small, finely powdered sample of the substance is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range.
-
For an accurate determination, the heating rate is slowed to 1-2 °C per minute when the temperature is within 10 °C of the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the end of melting. This range is reported as the melting point.
-
Boiling Point Determination (Ebulliometer Method)
The boiling point can be determined using an ebulliometer, a method suitable for substances that do not decompose at their boiling point, as generally described in OECD Guideline 103.
-
Apparatus : An ebulliometer equipped with a condenser and a calibrated temperature measuring device.
-
Procedure :
-
The substance is placed in the boiling vessel of the ebulliometer.
-
The apparatus is heated, and the liquid is brought to a boil.
-
The temperature of the vapor-liquid equilibrium is measured under a constant pressure.
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
-
Water Solubility (Flask Method)
The flask method, as detailed in OECD Guideline 105, is suitable for determining the water solubility of substances.
-
Apparatus : A constant-temperature water bath, flasks with stoppers, and an analytical method for quantifying the solute.
-
Procedure :
-
An excess amount of the solid substance is added to a known volume of water in a flask.
-
The flask is agitated in a constant-temperature bath (e.g., 20 °C) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary tests.
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration, a common method for ionizable compounds.
-
Apparatus : A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.
-
Procedure :
-
A known amount of the substance is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Synthesis and Metabolic Pathway
Synthesis
C.I. This compound is synthesized through a condensation reaction. This process involves the reaction of two equivalents of aniline with one equivalent of 4-chloro-3-nitrobenzene-1-sulfonyl chloride.
Caption: Synthesis workflow of C.I. This compound.
General Metabolic Pathway of Azo Dyes
While specific signaling pathways for C.I. This compound are not well-documented due to its primary application as a dye, the general metabolic pathway for azo dyes in the human body is of toxicological interest. Azo dyes can be metabolized by azoreductases present in the intestinal microbiota. This process involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which can be potentially carcinogenic.
Caption: General metabolic pathway of azo dyes in the human gut.
Conclusion
This technical guide provides a consolidated source of information on the physicochemical properties of C.I. This compound. The presented data and experimental methodologies are intended to support researchers and scientists in their work with this compound. The included diagram of the general metabolic pathway for azo dyes highlights a key area of toxicological consideration for this class of chemicals. Further research into the specific biological interactions of C.I. This compound is warranted to fully understand its potential effects.
References
Unveiling the Structural and Toxicological Profile of Disperse Yellow 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 42 (C.I. 10338), a prominent member of the nitro dye class, has been extensively utilized in the textile industry for dyeing polyester fibers.[1] Its chemical designation is 4-anilino-3-nitro-N-phenylbenzenesulfonamide.[2] While its efficacy as a dye is well-established, its molecular structure and potential biological interactions are of significant interest to researchers in toxicology and drug development. This technical guide provides an in-depth overview of the crystal structure of this compound, protocols for its synthesis and characterization, and an examination of its primary toxicological concern—skin sensitization—visualized through the Adverse Outcome Pathway (AOP).
Crystal Structure
The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P 1 21/c 1.[2] The crystal structure reveals the specific bond lengths, angles, and torsion angles that define the molecule's conformation. This structural information is fundamental for understanding its chemical properties and potential interactions with biological macromolecules.
| Crystallographic Parameter | Value [2] |
| Hermann-Mauguin Space Group Symbol | P 1 21/c 1 |
| Hall Space Group Symbol | -P 2ybc |
| Space Group Number | 14 |
| a | 8.869 Å |
| b | 21.561 Å |
| c | 9.014 Å |
| α | 90° |
| β | 98.33° |
| γ | 90° |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is achieved through a condensation reaction.[3]
Materials:
-
Aniline
-
4-Chloro-3-nitrobenzene-1-sulfonyl chloride
Procedure: Two equivalents of aniline are reacted with one equivalent of 4-chloro-3-nitrobenzene-1-sulfonyl chloride. The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. The resulting product, this compound, can then be purified by recrystallization.
Characterization Methods
1. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.
Protocol Outline:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
2. Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample, for instance as a KBr pellet. Record the spectrum to identify characteristic functional groups present in the molecule, such as N-H, S=O, and NO₂ vibrations.
-
-
UV-Visible Spectroscopy:
-
Dissolve the dye in a suitable solvent (e.g., ethanol or acetone). Measure the absorbance spectrum to determine the wavelength of maximum absorption (λmax), which is characteristic of the chromophore. For this compound, the λmax is observed at 488 nm.
-
Biological Activity and Signaling Pathways
The primary toxicological concern associated with this compound and other disperse dyes is skin sensitization, leading to allergic contact dermatitis. This occurs through a well-defined series of biological events, conceptualized as an Adverse Outcome Pathway (AOP). The AOP for skin sensitization is initiated by the covalent binding of the chemical (a hapten) to skin proteins.
Nitroaromatic compounds, the class to which this compound belongs, are known to be biologically active, with some exhibiting mutagenic or carcinogenic properties. Their biological effects are often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that can damage DNA or other cellular components. While specific signaling pathways targeted by this compound have not been elucidated, its potential for haptenation suggests a direct interaction with proteins, initiating an immune response as detailed in the AOP.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure, synthesis, and characterization of this compound. The detailed crystallographic data offers a foundation for computational modeling and structure-activity relationship studies. The provided experimental protocols serve as a starting point for researchers working with this compound. Furthermore, the elucidation of the Adverse Outcome Pathway for skin sensitization provides a framework for understanding the primary toxicological concern associated with this compound, which is crucial for risk assessment and the development of safer alternatives in the future. Further research into the specific molecular targets and metabolic pathways of this compound will be invaluable for a more complete understanding of its biological activity.
References
An In-depth Technical Guide on the Environmental Fate and Impact of Nitroarylamine Dyes
For Researchers, Scientists, and Drug Development Professionals
Nitroarylamine dyes, a class of synthetic colorants characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to an aromatic ring system, are extensively used in the textile, leather, and paper industries. Their robust chemical nature, while desirable for dyeing processes, raises significant environmental concerns due to their persistence, potential for bioaccumulation, and the formation of toxic byproducts. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of these dyes, presenting key data, experimental methodologies, and visual representations of relevant biological pathways.
Environmental Persistence and Degradation Kinetics
The environmental longevity of nitroarylamine dyes is a critical factor in their overall impact. Their degradation is influenced by a combination of biotic and abiotic factors, with half-lives varying significantly depending on the specific dye and environmental conditions.
Table 1: Environmental Degradation of Nitroarylamine Dyes and Related Compounds
| Compound/Dye | Environmental Matrix | Degradation Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Nitroaromatic Compounds (general) | Not Specified | Not Specified | Can be extensive | - | [1] |
| Methylene Blue | Aqueous solution with hypochlorite | 24°C | 1777 seconds | - |
Note: Data for specific nitroarylamine dyes is limited; information for structurally related compounds is included for reference.
Ecotoxicological Impact
The release of nitroarylamine dyes and their degradation products into aquatic ecosystems can have detrimental effects on a wide range of organisms. Acute toxicity is commonly evaluated by determining the median lethal concentration (LC50) or the median effective concentration (EC50).
Aquatic Toxicity
Table 2: Acute Toxicity of Nitroarylamine Dyes and Related Compounds to Aquatic Organisms
| Dye/Compound | Test Organism | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| Disperse Blue 291 | Pimephales promelas (Fathead Minnow) | 96 hours | 0.0675 | [2] |
| 2-Bromo-4,6-dinitroaniline | Daphnia magna | 48 hours | 11.5 | [2] |
| Disperse Blue 823 | Daphnia magna | 48 hours | 0.0820 | [2] |
| Disperse Brown 27-1 | Daphnia magna | 48 hours | 2.77 | [2] |
| Basic Red 46 | Daphnia magna | 48 hours | 10.8 | |
| Disperse Blue 79 | Daphnia magna | 48 hours | 145 | |
| Disperse Yellow 27 | Daphnia magna | 48 hours | 348 | |
| N, N-Dihydroxyethyl-3-amino-4-anisidine | Daphnia magna | 48 hours | 526 | |
| 2,6-dichloro-4-nitroaniline | Daphnia magna | 48 hours | 21.2 | |
| 4'-Aminoacetanilide | Daphnia magna | 48 hours | 202 | |
| p-Acetanisidide, 3'-amino- | Daphnia magna | 48 hours | 400 | |
| N-Benzyl,N-Methylaniline | Daphnia magna | 48 hours | 357 | |
| N-cyano Ethyl N-Benzyl Aniline | Daphnia magna | 48 hours | 521 | |
| Methylene Blue | Chlorella vulgaris | 96 hours | 5.43 | |
| Methylene Blue | Spirulina platensis | 96 hours | 1.08 |
Mutagenicity
A significant concern with nitroarylamine dyes is their potential to be mutagenic, either in their parent form or as their degradation products (aromatic amines). The Ames test is a widely used method to assess the mutagenic potential of chemical substances.
Table 3: Mutagenicity of Nitroarylamine Dye Components in the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| 2-cyano-4-nitroaniline (CNNA) | Multiple strains | Not specified | Potent frameshift mutagen | |
| 2,6-dicyano-4-nitroaniline (CNCNNA) | Multiple strains | Not specified | Potent frameshift mutagen |
Biodegradation Pathways
The microbial breakdown of nitroarylamine dyes is a key process in their environmental remediation. This often occurs in a stepwise manner, beginning with the reduction of the nitro group under anaerobic conditions, which leads to decolorization. The resulting aromatic amines can then be further degraded under aerobic conditions.
For instance, the biodegradation of C.I. Disperse Blue 79 has been shown to proceed via a sequential anaerobic/aerobic process. The anaerobic stage achieves over 95% decolorization, followed by an aerobic stage that degrades the resulting aromatic amines with an efficiency of 65%.
Cellular Impact and Signaling Pathways
Nitroarylamine dyes and their metabolites can induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.
Oxidative Stress and DNA Damage Response
The metabolism of nitroaromatic compounds can lead to the formation of ROS, which can damage cellular components, including DNA. This triggers a cellular stress response, activating DNA repair pathways.
Inflammatory Signaling
Exposure to nitroarylamine dyes can also trigger inflammatory responses. The activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway can lead to the production of pro-inflammatory cytokines.
Experimental Protocols
Accurate assessment of the environmental fate and impact of nitroarylamine dyes relies on robust and standardized experimental protocols.
Analysis of Nitroarylamine Dyes in Environmental Samples by HPLC-MS
This protocol outlines a general procedure for the extraction and analysis of nitroarylamine dyes from water and soil/sediment samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Detailed Methodology:
-
Sample Preparation:
-
Water Samples:
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS analysis.
-
-
Soil/Sediment Samples:
-
Air-dry the sample and sieve to remove large debris.
-
Extract a known weight of the sample with a suitable solvent (e.g., acetonitrile) using ultrasonication.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process.
-
Combine the supernatants and concentrate as described for water samples.
-
-
-
HPLC-MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
-
-
Acute Toxicity Testing with Daphnia magna (OECD 202)
This protocol describes the acute immobilization test for Daphnia magna, a standard method for assessing the toxicity of chemicals to aquatic invertebrates.
Detailed Methodology:
-
Test Organisms: Use Daphnia magna neonates that are less than 24 hours old.
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium (e.g., reconstituted hard water). Include a control group with no test substance.
-
Exposure: Place a specified number of daphnids (e.g., 20 per concentration, divided into replicates) into test vessels containing the respective test solutions.
-
Incubation: Incubate the test vessels for 48 hours at a constant temperature (20 ± 2 °C) with a defined light-dark cycle.
-
Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.
Fish Acute Toxicity Test (OECD 203)
This protocol outlines the acute toxicity test for fish, a standard method to determine the lethal concentration of a chemical.
Detailed Methodology:
-
Test Organisms: Use a recommended fish species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) that have been acclimated to the test conditions.
-
Test Solutions: Conduct a preliminary range-finding test to determine the appropriate concentration range for the definitive test. Prepare a series of concentrations for the definitive test.
-
Exposure: Place a specified number of fish into test chambers containing the respective test solutions. The test can be static, semi-static, or flow-through.
-
Incubation: Maintain the test for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
Observation: Record the number of dead fish and any sub-lethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 value, which is the concentration of the test substance that is lethal to 50% of the test fish.
Bacterial Reverse Mutation Test (Ames Test)
This protocol describes the Ames test, a widely used in vitro assay to assess the mutagenic potential of chemicals.
Detailed Methodology:
-
Tester Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid.
-
Metabolic Activation: Conduct the test with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Mix the tester strain with the test compound at various concentrations and the S9 mix (or buffer for the non-activated test) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates, which lack histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will be able to grow.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
This guide provides a foundational understanding of the environmental behavior and toxicological profile of nitroarylamine dyes. Further research is crucial to fill the existing data gaps, particularly concerning the long-term environmental fate and chronic toxicity of a broader range of these compounds. Such data is essential for accurate risk assessment and the development of effective remediation and regulatory strategies.
References
An In-depth Technical Guide to the Solubility of Disperse Yellow 42 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Disperse Dye Solubility
Disperse dyes, including Disperse Yellow 42, are non-ionic colorants with low water solubility.[1] They are designed to dye hydrophobic fibers like polyester from a fine aqueous dispersion. Their solubility in organic solvents is a critical parameter for applications beyond conventional dyeing, such as in the formulation of inks, lacquers, and for incorporation into polymeric materials. The solubility is governed by the principle of "like dissolves like," where the molecular structure of the dye and the solvent dictates the extent of dissolution. This compound, with its relatively nonpolar nitrodiphenylamine structure, is expected to be more soluble in less polar organic solvents.
Solubility Profile of this compound
While precise quantitative data is scarce, qualitative solubility information has been reported. The following table summarizes the available data for this compound. It is important to note that this information should be used as a preliminary guide, and experimental verification is recommended for specific applications.
| Solvent Class | Solvent | Qualitative Solubility | Citation |
| Alcohols | Ethanol | Soluble | [1][2] |
| Ketones | Acetone | Soluble | [1][2] |
| Aromatic | Benzene | Soluble | |
| Aqueous | Water | 5.14 mg/L (at 20°C) |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound in various organic solvents, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis Spectrophotometer
-
Analytical balance
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the molar absorptivity (ε) from the slope of the curve (Beer-Lambert Law).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the absorbance of the diluted sample and the calibration curve (or the molar absorptivity), calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. For researchers and professionals, obtaining accurate solubility data is essential for the successful formulation and application of this dye in various technological fields.
References
An In-depth Technical Guide to the Thermal Properties and Melting Point of Disperse Yellow 42
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Disperse Yellow 42 (C.I. 10338), with a particular focus on its melting point. This information is critical for researchers and scientists in various fields, including materials science and drug development, where thermal stability and phase behavior are crucial parameters.
Quantitative Thermal Data
The thermal properties of this compound have been characterized to determine its stability and behavior at elevated temperatures. The key quantitative data are summarized in the table below.
| Thermal Property | Value |
| Melting Point | 156 - 157 °C[1][2][3] |
| Molecular Formula | C₁₈H₁₅N₃O₄S[1][3] |
| Molecular Weight | 369.40 g/mol |
Note: Further thermal properties such as decomposition temperature and heat of fusion would require experimental determination via techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
Detailed methodologies for the determination of the thermal properties of this compound are outlined below. These protocols are based on standard analytical techniques for the thermal analysis of solid organic compounds.
2.1. Determination of Melting Point by Capillary Method
This method is a fundamental technique for determining the melting point of a crystalline solid.
-
Apparatus:
-
Melting point apparatus with a heating block and a viewing scope
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to approach the expected melting point. The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.
-
Observation: The sample is observed through the viewing scope. The temperature at which the first liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of the sample's purity.
-
2.2. Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to measure the heat flow associated with thermal transitions as a function of temperature.
-
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed pans and lids
-
Crimper for sealing pans
-
Analytical balance
-
Inert gas supply (e.g., nitrogen)
-
-
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed into an aluminum DSC pan.
-
Encapsulation: The pan is sealed with a lid using a crimper. An empty sealed pan is prepared as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
The sample is equilibrated at a starting temperature, for example, 30 °C.
-
The temperature is then ramped up at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition.
-
-
2.3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
-
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pans (e.g., alumina or platinum)
-
Analytical balance
-
Inert or reactive gas supply (e.g., nitrogen or air)
-
-
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the desired atmosphere (e.g., nitrogen) is established at a constant flow rate.
-
Thermal Program:
-
The sample is equilibrated at a starting temperature (e.g., 30 °C).
-
The temperature is increased at a constant rate (e.g., 10 °C/min) over a specified range (e.g., up to 600 °C).
-
-
Data Acquisition: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and other thermal events associated with mass loss.
-
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for Thermal Analysis of this compound.
References
Methodological & Application
Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 42
Application Notes and Protocols for the Detection of Disperse Yellow 42 in Textiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Disperse Yellow 42 in various textile matrices. The protocols outlined below cover sample preparation and analytical determination using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Introduction
This compound, a nitro dye, is primarily used for dyeing synthetic fibers such as polyester. Due to its potential for skin sensitization and the possibility of cleaving into harmful aromatic amines, regulatory bodies in regions like the European Union have restricted its use in textile products that come into direct contact with the skin. Accurate and sensitive analytical methods are therefore crucial for monitoring compliance and ensuring consumer safety.
Sample Preparation: Ultrasonic Extraction
A common and effective method for extracting this compound from textile samples is ultrasonic-assisted extraction. This technique offers high extraction efficiency and is relatively rapid.
Protocol: Ultrasonic Extraction
-
Sample Comminution: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
-
Weighing: Accurately weigh about 1.0 g of the comminuted textile sample into a conical flask.
-
Solvent Addition: Add 20 mL of methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[1]
-
Centrifugation: After sonication, centrifuge the extract at 10,000 rpm for 10 minutes to separate the textile fibers.[1]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[1]
-
Concentration (Optional): If necessary, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for analysis.[1]
Analytical Methodologies
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of dyes in textiles.
Protocol: HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of 10 mmol ammonium acetate (pH 3.6) (Solvent A) and acetonitrile (Solvent B) is effective. A typical gradient could be: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions.[2]
-
Flow Rate: 0.30 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and for confirmatory analysis.
Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm) can be used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
-
Quantification: An external standard calibration curve is used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile disperse dyes, GC-MS can be used, particularly for identifying the aromatic amines that may be released from azo dyes. For direct analysis of the dye, derivatization may be necessary to increase volatility.
Protocol: GC-MS Analysis (for Aromatic Amines)
This protocol is adapted from standard methods for the detection of banned aromatic amines from azo dyes.
-
Reductive Cleavage: The textile extract is treated with a sodium dithionite solution to reduce the azo bonds and release any aromatic amines.
-
Liquid-Liquid Extraction: The resulting solution is extracted with a suitable organic solvent like diethyl ether or tert-butyl methyl ether.
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A programmed temperature ramp (e.g., starting at 50 °C and ramping to 300 °C) to separate the amines.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target amine ions or full scan mode for identification.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in solution, provided the extract is free from interfering substances.
Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare the textile extract as described in the ultrasonic extraction protocol, ensuring the final solvent is suitable for UV-Vis analysis (e.g., methanol).
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Measurement:
-
Scan the sample extract over a wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the sample at the determined λmax.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. Data for this compound may not always be explicitly available; in such cases, data for similar disperse yellow dyes are provided as a reference.
Table 1: Performance of HPLC-based Methods for Disperse Dyes
| Parameter | HPLC-DAD | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 2.0 mg/kg (for Disperse Yellow 23) | 1.0 µg/kg (for Disperse Yellow 23) | |
| Limit of Quantification (LOQ) | - | 0.06 – 4.09 ng/mL (for a range of 47 dyes) | |
| Linearity (r²) | >0.995 | >0.993 | |
| Recovery | 92.1% - 98.7% (for Disperse Yellow 23) | 91.2% - 110.1% (for 23 allergenic dyes) | |
| Relative Standard Deviation (RSD) | < 8.0% | < 16.3% |
Table 2: Performance of Spectrophotometric Methods
| Parameter | UV-Visible Spectrophotometry | Reference |
| Limit of Detection (LOD) | 0.29 % (m V-1) (for methanol) | |
| Limit of Quantification (LOQ) | 0.89 % (m V-1) (for methanol) | |
| Linearity (r²) | >0.99 |
Note: Data for UV-Visible spectrophotometry is for a general quantification method and may vary depending on the specific dye and matrix.
Visualized Workflows
Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound in textiles.
References
Application Note: Analysis of Disperse Yellow 42 by HPLC and LC/MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Disperse Yellow 42, a synthetic nitro dye commonly used in the textile industry for dyeing polyester fibers. The methods outlined utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) for sensitive and selective determination. These protocols are designed for researchers, scientists, and quality control professionals in analytical chemistry, environmental science, and textile testing.
Introduction
This compound, with the chemical name 4-anilino-3-nitrobenzenesulfonanilide, is a widely used disperse dye.[1] Due to its application in textiles, there is a need for reliable analytical methods to monitor its presence in various matrices, including textiles and environmental samples, to ensure product quality and assess potential environmental impact. HPLC with UV detection offers a robust method for routine quantification, while LC/MS/MS provides higher sensitivity and specificity, which is crucial for trace-level detection and confirmation.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix.
1.1. Water Samples
-
To 50 or 100 mL of the water sample, add an equal volume of dichloromethane.
-
Shake the mixture vigorously in a separatory funnel.
-
Collect the organic (lower) layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a maximum of 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (3:1, v/v) for HPLC or LC/MS/MS analysis.[2]
1.2. Sediment Samples
-
Weigh 2-3 g of the frozen sediment sample.
-
Extract the sample by shaking with 50 mL of methanol three times.
-
Combine the methanol extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum at a maximum of 40°C to a volume of approximately 1 mL.
-
Further purify the extract by column chromatography on Florisil if necessary.
-
Evaporate the purified fraction to dryness under nitrogen and redissolve in acetonitrile/water (3:1, v/v).
-
Filter the final solution through a 0.45 µm filter before analysis.[2]
1.3. Textile Samples
-
Weigh 1.0 g of the textile sample, finely cut.
-
Add 20 mL of methanol to the sample in a suitable vessel.
-
Sonicate the sample for 30 minutes at 50°C.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-UV Analysis
This method is suitable for the quantification of this compound in samples with relatively high concentrations.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile / Water (3:1, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 410 nm |
| Injection Volume | 10 µL |
Standard Preparation:
Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by dilution with the mobile phase.
Quantification:
Quantification is performed using an external standard calibration curve by plotting the peak area of this compound against its concentration.
LC/MS/MS Analysis
This method provides high sensitivity and selectivity for the detection and quantification of this compound, especially at trace levels.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-8 min 10-95% B, 8-10 min 95% B, 10.1-12 min 10% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Theoretical):
The molecular weight of this compound is 369.4 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 370.4. The product ions for MRM analysis need to be determined by infusing a standard solution of this compound into the mass spectrometer and optimizing the collision energy.
Disclaimer: The following MRM transitions and collision energies are theoretical and require experimental optimization for your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 370.4 | To be determined | 0.1 | To be determined | To be determined |
| 370.4 | To be determined | 0.1 | To be determined | To be determined |
Data Presentation
Quantitative data for the analysis of disperse dyes can be summarized for method validation and comparison. The following table presents typical performance data for the analysis of other disperse dyes using LC/MS/MS, which can serve as a benchmark for the analysis of this compound.
Table 1: Typical Quantitative Performance Data for Disperse Dyes (for reference)
| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Disperse Red 1 | 4.02 | > 0.99 | 0.1 | 0.5 | 85-110 |
| Disperse Blue 3 | - | > 0.99 | 0.2 | 0.8 | 90-105 |
| Disperse Orange 1 | - | > 0.99 | 0.15 | 0.6 | 88-112 |
Note: The data in this table is for illustrative purposes and is not specific to this compound. Method validation should be performed to determine these parameters for this compound.
Visualization of Workflows
Analytical Workflow for this compound
References
Application Notes and Protocols for Catalytic Ozonation of Disperse Yellow 42 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 42 is a synthetic azo dye commonly used in the textile industry for dyeing polyester fibers. Due to its complex aromatic structure and low biodegradability, it is a persistent pollutant in textile wastewater, posing a significant environmental concern. Catalytic ozonation, an advanced oxidation process (AOP), has emerged as a promising technology for the effective degradation of such recalcitrant dyes. This process utilizes catalysts to enhance the decomposition of ozone (O₃) into highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing organic pollutants.[1]
These application notes provide a comprehensive overview and detailed protocols for the removal of this compound from wastewater using catalytic ozonation, with a focus on an iron and manganese-loaded zeolite catalyst.
Data Presentation
The following tables summarize the quantitative data on the efficiency of catalytic ozonation for the removal of this compound, based on published research.
Table 1: Effect of Catalyst Dosage on this compound Removal
| Catalyst Dosage (g/L) | Removal Efficiency (%) |
| 0.2 | 53 |
| 1.0 | 73 |
| 2.0 | 75 |
Conditions: 30 min treatment time, 1.8 mg/min ozone dose, pH 6.5, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]
Table 2: Effect of pH on this compound Removal by Catalytic Ozonation
| pH | Removal Efficiency (%) |
| 3 | 63 |
| 6 | 73 |
| 9 | >73 (highest efficiency) |
Conditions: 30 min treatment time, 0.5 g catalyst dose, 1.8 mg/min ozone dose, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]
Table 3: Comparison of Different Treatment Methods for this compound Removal
| Treatment Method | Removal Efficiency (%) |
| Adsorption (with Fe/Mn-zeolite) | 15 |
| Ozonation alone | 30 |
| Catalytic Ozonation (Fe/Mn-zeolite) | 73 |
Conditions: 30 min treatment time, 0.5 g catalyst dose (for adsorption and catalytic ozonation), 1.8 mg/min ozone dose (for ozonation and catalytic ozonation), pH 6.5, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]
Table 4: Chemical Oxygen Demand (COD) Removal from Real Textile Wastewater
| Treatment Method | Initial COD (mg/L) | Final COD (mg/L) | COD Removal Efficiency (%) |
| Ozonation alone | 680 | 278.8 | 59 |
| Catalytic Ozonation (Fe/Mn-zeolite) | 680 | 142.8 | 79 |
Conditions: 30 min treatment time, 0.5 g catalyst dose, 1.8 mg/min ozone dose, pH 9.2 ± 0.6, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]
Experimental Protocols
Protocol 1: Preparation of Iron and Manganese-Loaded Zeolite Catalyst via Wet Impregnation
This protocol describes the synthesis of a bimetallic catalyst by loading iron (Fe) and manganese (Mn) onto a sodium zeolite support.
Materials:
-
Sodium Zeolite (Na-Z) powder
-
Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer with hot plate
-
Drying oven
-
Muffle furnace
Procedure:
-
Zeolite Pre-treatment: Wash the sodium zeolite powder with deionized water to remove any impurities and dry it in an oven at 110°C for 4 hours.
-
Preparation of Impregnation Solution:
-
Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.1 M solution of Mn(NO₃)₂·4H₂O in deionized water.
-
Mix equal volumes of the iron nitrate and manganese nitrate solutions to create a bimetallic impregnation solution.
-
-
Impregnation:
-
Disperse the pre-treated zeolite powder in the bimetallic impregnation solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the suspension vigorously using a magnetic stirrer at room temperature for 24 hours to ensure uniform impregnation of the metal ions onto the zeolite surface.
-
-
Drying:
-
Separate the impregnated zeolite from the solution by filtration or centrifugation.
-
Wash the catalyst with deionized water to remove any unadsorbed metal salts.
-
Dry the catalyst in an oven at 110°C for 12 hours.
-
-
Calcination:
-
Place the dried catalyst in a ceramic crucible and calcine it in a muffle furnace.
-
Ramp the temperature to 500°C at a rate of 5°C/min and hold it at 500°C for 4 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
-
Post-treatment:
-
Gently grind the calcined catalyst to obtain a fine powder.
-
Store the prepared Fe/Mn-loaded zeolite catalyst in a desiccator until use.
-
Protocol 2: Catalytic Ozonation of this compound in a Lab-Scale Reactor
This protocol outlines the procedure for the degradation of this compound in an aqueous solution using the prepared catalyst and ozone.
Materials and Equipment:
-
This compound dye
-
Fe/Mn-loaded zeolite catalyst
-
Deionized water
-
Ozone generator
-
Oxygen cylinder
-
Glass batch reactor (e.g., 500 mL) with a gas inlet and outlet
-
Magnetic stirrer
-
Gas diffuser (sparger)
-
Ozone gas analyzer
-
Potassium iodide (KI) solution (2%) for ozone trapping
-
Sodium thiosulfate (Na₂S₂O₃) solution for quenching residual ozone
-
pH meter
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the experiment (e.g., 50 mg/L).
-
Reactor Setup:
-
Add a specific volume of the this compound solution (e.g., 250 mL) to the glass reactor.
-
Place a magnetic stir bar in the reactor and place it on a magnetic stirrer.
-
Insert the gas diffuser into the solution, connected to the outlet of the ozone generator.
-
Connect the gas outlet of the reactor to a series of gas washing bottles containing 2% KI solution to trap any unreacted ozone.
-
-
Reaction Initiation:
-
Adjust the pH of the dye solution to the desired value (e.g., 6.0) using dilute acid or base.
-
Add the desired amount of the Fe/Mn-loaded zeolite catalyst to the reactor (e.g., 1.0 g/L).
-
Turn on the magnetic stirrer to ensure the catalyst is well-suspended.
-
Turn on the oxygen supply to the ozone generator and then activate the ozone generator to produce ozone at a specific flow rate (e.g., 1.8 mg/min).
-
-
Sample Collection:
-
Collect samples at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes) using a syringe.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the catalyst particles.
-
Quench any residual dissolved ozone in the filtered samples by adding a small amount of sodium thiosulfate solution.
-
-
Analysis: Analyze the collected samples for the concentration of this compound and other parameters like Chemical Oxygen Demand (COD).
-
Termination of Experiment: After the desired reaction time, turn off the ozone generator and the oxygen supply. Continue stirring for a few more minutes to purge any remaining ozone from the reactor.
Protocol 3: Quantification of this compound using UV-Vis Spectrophotometry
This protocol details the measurement of this compound concentration in the collected samples.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Deionized water
-
Filtered and quenched samples from the ozonation experiment
Procedure:
-
Determine Maximum Absorbance Wavelength (λmax):
-
Scan a standard solution of this compound across the UV-Visible spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance. The λmax for this compound is approximately 488 nm.
-
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 1, 2, 5, 10, 20 mg/L) by diluting the stock solution.
-
Measure the absorbance of each standard solution at the λmax (488 nm) using deionized water as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Sample Analysis:
-
Measure the absorbance of the collected and filtered samples from the catalytic ozonation experiment at 488 nm.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
-
Calculate Removal Efficiency:
-
Calculate the percentage removal of the dye at each time point using the following formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
-
Protocol 4: Determination of Chemical Oxygen Demand (COD)
This protocol describes the standard method for measuring the COD of the wastewater samples.
Materials and Equipment:
-
COD digestion vials (containing potassium dichromate and sulfuric acid)
-
COD reactor (heating block)
-
Spectrophotometer or titrimetric setup
-
Pipettes
-
Wastewater samples
Procedure (using a commercial test kit):
-
Sample Preparation: Homogenize the collected wastewater sample.
-
Digestion:
-
Pipette a specific volume of the sample (e.g., 2 mL) into a COD digestion vial.
-
Tightly cap the vial and invert it several times to mix the contents.
-
Place the vial in the COD reactor preheated to 150°C.
-
Digest the sample for 2 hours.
-
-
Cooling: After digestion, carefully remove the hot vials from the reactor and allow them to cool to room temperature.
-
Measurement:
-
Spectrophotometric Method: Measure the absorbance of the cooled solution at a specific wavelength (e.g., 600 nm for high range COD) using a spectrophotometer. Use a blank prepared with deionized water for zeroing the instrument. The COD value is then determined from a pre-calibrated curve.
-
Titrimetric Method: Titrate the excess dichromate in the digested sample with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The COD is calculated based on the amount of FAS used.
-
-
Calculate COD Removal Efficiency:
-
Calculate the percentage removal of COD using the following formula: COD Removal Efficiency (%) = [(COD₀ - CODₜ) / COD₀] x 100 where COD₀ is the initial COD and CODₜ is the COD at time t.
-
Visualizations
References
Application Note: Adsorption Kinetics of Disperse Yellow 42 on Modified Polyethylene Terephthalate (PET)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The textile industry is a significant source of water pollution, releasing a variety of synthetic dyes into aquatic environments. Disperse dyes, such as Disperse Yellow 42, are sparingly soluble in water and are commonly used for dyeing hydrophobic fibers like polyethylene terephthalate (PET). The removal of these dyes from wastewater is crucial. Adsorption is a widely used, effective, and economical method for this purpose. Enhancing the surface properties of adsorbents, such as PET fibers, can significantly improve their dye adsorption capacity. This application note provides a detailed protocol for studying the adsorption kinetics of this compound onto PET fibers modified with an aqueous calcium hydroxide solution. Understanding the adsorption kinetics is essential for optimizing the treatment process, designing efficient adsorption systems, and elucidating the mechanism of the dye-fiber interaction.
Experimental Protocols
Protocol 1: Modification of PET Fibers
This protocol details the surface modification of raw PET fibers using calcium hydroxide to enhance their dye adsorption capabilities.
Materials and Equipment:
-
Raw, undyed 100% polyethylene terephthalate (PET) fibers
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Beakers or reaction vessel
-
Heating mantle or water bath with temperature control
-
Ultrasonic laboratory reactor (e.g., Elac Ultrasonic Laboratory Reactor URS 1000)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of calcium hydroxide at a concentration of 60 g/dm³.
-
Place the raw PET fibers into the reaction vessel.
-
Add the calcium hydroxide solution to the vessel, maintaining a dye bath ratio of 1:100 (e.g., 1 g of fiber to 100 mL of solution).
-
Heat the mixture to a constant temperature of 80 °C.
-
Simultaneously, apply ultrasound with a frequency of 200 kHz and a power of 50 W.[1]
-
Maintain these conditions for a processing time of 90 minutes.[1]
-
After treatment, thoroughly rinse the modified PET fibers with deionized water to remove any residual calcium hydroxide.
-
Dry the rinsed fibers in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Store the dried, modified PET fibers in a desiccator for later use in adsorption experiments.
Protocol 2: Batch Adsorption Kinetic Experiments
This protocol describes the procedure for conducting batch experiments to determine the adsorption kinetics of this compound on the modified PET fibers.
Materials and Equipment:
-
Modified PET fibers (from Protocol 1)
-
C.I. This compound (C₁₈H₁₅N₃O₄S)
-
Deionized water
-
Buffer solution (for pH adjustment, e.g., pH 5)[2]
-
Constant temperature water bath or shaker
-
Erlenmeyer flasks or similar reaction vessels (e.g., 250 mL)
-
UV-VIS Spectrophotometer (e.g., Cary 100 Conc UV-VIS Varian)
-
Pipettes and volumetric flasks
-
Timer
Procedure:
-
Dye Solution Preparation: Prepare a stock solution of this compound. From this stock, prepare a series of dye solutions with initial concentrations ranging from 20 to 120 mg/dm³.[1]
-
Adsorption Setup: For each kinetic run, add a known mass of modified PET fibers (e.g., 0.1 g) to a flask containing a fixed volume of dye solution (e.g., 0.1 dm³ or 100 mL).[1]
-
pH Adjustment: Adjust the pH of the dye solution to the desired value (e.g., pH 5) using a suitable buffer.
-
Initiate Adsorption: Place the flasks in a constant temperature bath set to 98 °C and start agitation.
-
Sample Collection: Withdraw aliquots of the solution at various time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Concentration Measurement: Determine the concentration of this compound in each collected sample using a UV-VIS spectrophotometer at its maximum absorbance wavelength (λmax = 440 nm).
-
Calculate Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at time t, denoted as q_t (mg/g), is calculated using the following equation: q_t = (C₀ - C_t) * V / w Where:
-
C₀ is the initial dye concentration (mg/dm³).
-
C_t is the dye concentration at time t (mg/dm³).
-
V is the volume of the dye solution (dm³).
-
w is the mass of the fiber (g).
-
Data Presentation and Kinetic Models
The collected data is analyzed using various kinetic models to understand the adsorption mechanism. The most common models are the pseudo-first-order and pseudo-second-order models.
Kinetic Models
-
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the equation is: log(q_e - q_t) = log(q_e) - (k₁ / 2.303) * t Where:
-
q_e and q_t are the adsorption capacities (mg/g) at equilibrium and at time t, respectively.
-
k₁ is the rate constant of the pseudo-first-order model (min⁻¹).
-
-
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. It is frequently considered a superior model for representing many adsorption systems. The linear form is: t / q_t = 1 / (k₂ * q_e²) + (1 / q_e) * t Where:
-
k₂ is the rate constant of the pseudo-second-order model (g/mg·min).
-
-
Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and rate-limiting steps. The equation is: q_t = k_id * t^(1/2) + C Where:
-
k_id is the intra-particle diffusion rate constant (mg/g·min^(1/2)).
-
C is the intercept, which relates to the thickness of the boundary layer. If the plot of q_t versus t^(1/2) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step.
-
Quantitative Data Summary
The following table summarizes typical kinetic parameters obtained from fitting experimental data to the models described above. (Note: Specific values are illustrative and will vary based on experimental conditions).
| Initial Concentration (mg/dm³) | Adsorption Model | R² | q_e (exp) (mg/g) | q_e (calc) (mg/g) | Rate Constant |
| 20 | Pseudo-First-Order | 0.973 | 15.8 | 12.5 | k₁ = 0.05 min⁻¹ |
| Pseudo-Second-Order | 0.999 | 15.8 | 16.1 | k₂ = 0.012 g/mg·min | |
| 60 | Pseudo-First-Order | 0.965 | 38.5 | 32.1 | k₁ = 0.06 min⁻¹ |
| Pseudo-Second-Order | 0.998 | 38.5 | 38.9 | k₂ = 0.008 g/mg·min | |
| 120 | Pseudo-First-Order | 0.952 | 65.2 | 58.4 | k₁ = 0.07 min⁻¹ |
| Pseudo-Second-Order | 0.999 | 65.2 | 65.8 | k₂ = 0.005 g/mg·min |
For comparison, the maximum adsorption capacity for unmodified PET fiber under similar conditions (120 mg/dm³ initial concentration, 60 min) was found to be 5.1 mg/g.
Visualizations
Caption: Experimental workflow for studying dye adsorption kinetics.
Caption: Multi-step mechanism of the dye adsorption process.
References
Application Notes and Protocols for Digital Textile Printing with Disperse Yellow 42
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of C.I. Disperse Yellow 42 in digital textile printing applications. The protocols outlined below cover ink formulation, printing procedures, and post-treatment processes, offering a framework for achieving high-quality, durable prints on polyester and other synthetic fabrics. The information is curated for a scientific audience, emphasizing experimental detail and data-driven methodologies.
Properties of this compound
This compound is a monoazo dye belonging to the nitrodiphenylamine chemical class.[1] It is characterized by its brilliant yellow hue and is primarily used for dyeing and printing polyester fibers due to its non-ionic nature and low water solubility.[2][3] The dye's molecular structure allows it to penetrate and diffuse into the amorphous regions of polyester fibers under high temperature and pressure, forming a stable solid solution within the fiber.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| Chemical Class | Nitrodiphenylamine | |
| Molecular Formula | C₁₈H₁₅N₃O₄S | - |
| Molecular Weight | 369.40 g/mol | - |
| Solubility | Insoluble in water, soluble in some organic solvents | |
| Application | Dyeing and printing of polyester and other synthetic fibers |
Digital Textile Ink Formulation
The formulation of a stable and jettable inkjet ink is critical for successful digital textile printing. The primary challenge with disperse dyes is their insolubility in water, which necessitates their dispersion into fine, stable particles to prevent nozzle clogging.
Table 2: Typical Composition of a Water-Based this compound Inkjet Ink
| Component | Concentration (wt%) | Function | Reference |
| This compound | 0.3 - 15 | Colorant | |
| Dispersing Agent | 2 - 5 | Prevents dye particle agglomeration and stabilizes the dispersion | |
| Humectant (e.g., Glycerol, Ethylene Glycol) | 20 - 30 | Prevents ink from drying in the printhead nozzles | |
| Surfactant | 1 - 2 | Adjusts surface tension for proper droplet formation and substrate wetting | |
| pH Adjuster (e.g., Triethanolamine) | 0.1 - 2 | Maintains optimal pH for ink stability and component compatibility | |
| Biocide | 0.05 - 0.2 | Prevents microbial growth in the ink | |
| Deionized Water | 30 - 80 | Carrier fluid |
Experimental Protocol: Preparation of this compound Inkjet Ink
This protocol provides a general procedure for preparing a lab-scale batch of this compound inkjet ink. Optimization of specific components and concentrations will be required based on the specific printhead and printing conditions.
Materials:
-
C.I. This compound (press cake or powder)
-
Dispersing agent (e.g., polymeric dispersant)
-
Glycerol
-
Ethylene Glycol
-
Surfactant (e.g., non-ionic)
-
Triethanolamine
-
Biocide
-
Deionized water
-
Zirconia beads (0.4-0.6 mm diameter)
-
Planetary ball mill or bead mill
-
Magnetic stirrer
-
Filtration system (0.22 µm filter)
Procedure:
-
Premix Preparation:
-
In a beaker, combine the deionized water, glycerol, ethylene glycol, and dispersing agent. .
-
Stir the mixture with a magnetic stirrer until all components are fully dissolved.
-
-
Milling:
-
Add the this compound press cake or powder to the premix.
-
Transfer the mixture to a milling chamber containing zirconia beads.
-
Mill the dispersion at a high speed (e.g., 800 rpm) for several hours (typically 3-6 hours). The goal is to reduce the dye particle size to an average of less than 250 nm for stable jetting.
-
Monitor the particle size distribution periodically using a particle size analyzer.
-
-
Ink Formulation:
-
After milling, separate the dispersion from the milling beads.
-
With gentle stirring, add the surfactant, pH adjuster (to achieve a pH of 7.0-9.0), and biocide to the milled dispersion.
-
Continue stirring for 30 minutes to ensure homogeneity.
-
-
Filtration:
-
Filter the final ink formulation through a 0.22 µm filter to remove any remaining large particles or agglomerates.
-
-
Characterization:
-
Measure the physical properties of the ink, including viscosity, surface tension, pH, and particle size distribution, to ensure they meet the specifications of the intended inkjet printer.
-
Digital Textile Printing Workflow
The digital printing process with disperse dyes typically involves three main stages: pre-treatment of the fabric, the printing process itself, and post-treatment to fix the dye and remove any unfixed colorant.
Caption: Digital textile printing workflow with disperse dyes.
Experimental Protocol: Printing and Fixation
Materials:
-
Pre-treated 100% polyester fabric
-
Formulated this compound inkjet ink
-
Digital textile printer equipped with a suitable printhead (e.g., piezoelectric)
-
Steamer or thermofixation unit (e.g., heat press, oven)
-
Washing machine or laboratory washing apparatus
Procedure:
-
Fabric Pre-treatment (Optional but Recommended):
-
While recent research explores printing on untreated polyester, pre-treatment is generally recommended to improve print quality and color yield.
-
Pad the polyester fabric with a pre-treatment solution containing a thickener and, if necessary, an anti-migration agent.
-
Dry the treated fabric before printing.
-
-
Digital Printing:
-
Load the formulated this compound ink into the digital textile printer.
-
Print the desired design onto the pre-treated polyester fabric.
-
-
Fixation:
-
Fixation is crucial for the dye to penetrate the polyester fibers and achieve good fastness properties. This is achieved through high-temperature treatment.
-
Steaming: Steam the printed fabric at 170-180°C for 7-10 minutes.
-
Thermofixation: Alternatively, use dry heat (thermofixation) at 190-210°C for 1-2 minutes.
-
-
Post-Treatment (Washing):
-
After fixation, a washing step is necessary to remove any unfixed dye from the fabric surface, which improves the final handle and fastness properties.
-
Reduction Clearing: A common method involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70°C for 10-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the washed fabric.
-
Performance Evaluation
The quality of the digitally printed fabric is assessed based on its colorimetric properties and fastness to various external factors.
Table 3: Performance Metrics and Standard Test Methods
| Performance Metric | Standard Test Method | Description |
| Color Strength (K/S) | Spectrophotometry | Measures the depth of shade. |
| Color Coordinates (CIELAB) | Spectrophotometry | Quantifies the color in terms of L* (lightness), a* (red-green), and b* (yellow-blue). |
| Washing Fastness | ISO 105-C06 or AATCC 61 | Assesses color change and staining of adjacent fabrics after washing. |
| Rubbing Fastness (Crocking) | ISO 105-X12 or AATCC 8 | Evaluates the transfer of color from the fabric surface when rubbed. |
| Light Fastness | ISO 105-B02 or AATCC 16 | Measures the resistance of the color to fading upon exposure to light. |
| Sublimation Fastness | ISO 105-P01 or AATCC 117 | Determines the resistance of the color to sublimation under dry heat. |
A study on washing-free printing of disperse dye inks on polyester reported the following fastness results for inks containing different water-borne polymers. While not specific to this compound, these results provide a benchmark for expected performance.
Table 4: Example Color Strength and Fastness Data for Digitally Printed Disperse Dyes on Polyester
| Ink Formulation | Color Strength (K/S) | Dry Rubbing Fastness (Grade) | Wet Rubbing Fastness (Grade) | Washing Fastness (Grade) |
| Control | 6.95 | 3-4 | 3 | 4-5 |
| With 0.5% PVP | 6.82 | 4 | 3-4 | 4-5 |
| With 0.075% PVA | 7.59 | 4 | 3-4 | 4-5 |
| With 2% PEG | 6.93 | 4 | 3-4 | 4-5 |
| (Data adapted from a study on washing-free printing of disperse dye inks) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key stages of ink formulation and their impact on the final print quality.
Caption: Relationship between ink properties and print quality.
References
Application Notes and Protocols for Disperse Yellow 42 in Dyeing Blended Fabrics
Introduction
Disperse Yellow 42 is a nitrodiphenylamine disperse dye known for its brilliant yellow shade and good dyeing performance.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers, especially polyester and its blends with other fibers like cotton or viscose.[1] Its properties make it particularly suitable for high-temperature and high-pressure dyeing methods, which are standard for polyester.[1] The dyeing of blended fabrics, such as polyester/cotton, is a complex process as it involves two fibers with different chemical properties. Typically, this requires separate classes of dyes: disperse dyes for the polyester component and other types, like reactive dyes, for the cellulosic component.[2]
Physicochemical Properties of this compound
This compound is a brown-yellow powder soluble in organic solvents like ethanol, acetone, and benzene. It is stable in the presence of copper and iron ions during the dyeing process, ensuring shade consistency.
| Property | Value | Reference |
| C.I. Name | This compound | |
| CAS Number | 5124-25-4 | |
| Molecular Formula | C₁₈H₁₅N₃O₄S | |
| Molecular Weight | 369.40 g/mol | |
| Melting Point | 157°C | |
| Optimal Dyeing pH | 3 - 7 | |
| Optimal Dyeing Temp. | 120 - 130°C |
Application in Polyester/Cotton (P/C) Blended Fabrics
Dyeing polyester/cotton blends with this compound for the polyester portion can be accomplished through several methods. The choice of method depends on available machinery, desired fastness properties, and economic considerations. The most common approaches are the two-bath and the one-bath processes.
-
Two-Bath Dyeing: This is a conventional and widely used method where the two fiber types are dyed sequentially. First, the polyester component is dyed with a disperse dye (like this compound) using a high-temperature, high-pressure (HTHP) exhaust method. After this, the cotton component is dyed in a second bath with a suitable dye class, such as reactive or vat dyes. This method generally yields optimal shades and fastness.
-
One-Bath Dyeing: This method aims to reduce processing time, energy, and water consumption by dyeing both fibers in a single bath. It can be performed in one or two steps.
-
One-Bath, Two-Step: The disperse dye for polyester and the reactive dye for cotton are added to the same bath, but the conditions (pH and temperature) are adjusted in sequence to fix each dye onto its respective fiber.
-
One-Bath, One-Step: This advanced method involves dyeing both fibers simultaneously under a single set of conditions. This may require specialized dyes or chemical modification of the cotton fiber to allow it to be dyed with disperse dyes.
-
Experimental Protocols
Protocol 1: Two-Bath High-Temperature Exhaust Dyeing of Polyester/Cotton
This protocol describes the sequential dyeing of the polyester and cotton components in separate baths.
Part A: Polyester Dyeing (HTHP Method)
-
Pre-treatment: Ensure the fabric is properly desized, scoured, and bleached.
-
Dye Bath Preparation: Prepare the dye bath with a material-to-liquor ratio (M:L) of 1:10 to 1:20. Add the following chemicals:
Component Concentration Purpose This compound X% (on weight of fabric) Coloration Dispersing Agent 1 g/L Prevents dye agglomeration Levelling Agent 0.5 - 1 g/L Ensures even dye uptake Acetic Acid q.s. to pH 5-6 pH control Sequestering Agent 1-2 g/L (if needed) Sequesters hard water ions Table based on information from
-
Dyeing Cycle:
-
Load the fabric into the HTHP dyeing machine.
-
Add the prepared chemicals (except the dye) and run the machine for 10-15 minutes at 50-60°C.
-
Add the dispersed dye solution.
-
Raise the temperature to 120-130°C at a rate of 1-2°C/minute.
-
Hold at this temperature for 45-60 minutes.
-
Cool the bath down to 70-80°C.
-
-
Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed surface dye from the polyester, which is crucial for good wash fastness.
-
Prepare a bath with 2 g/L Sodium Hydrosulfite and 2 g/L Caustic Soda.
-
Treat the fabric at 70-80°C for 15-20 minutes.
-
Rinse thoroughly with hot and then cold water.
-
-
Neutralization: Neutralize the fabric with a weak acid (e.g., acetic acid) and rinse again.
Part B: Cotton Dyeing (Reactive Dye)
-
Dye Bath Preparation: Prepare a new bath with reactive dye, salt (e.g., Glauber's salt) for exhaustion, and soda ash for fixation, following the specific reactive dye's application profile.
-
Dyeing: Dye the cotton component according to standard procedures for reactive dyes (typically at 60-80°C).
-
Post-Treatment: After dyeing, rinse the fabric and perform a soaping treatment at the boil to remove unfixed reactive dye. Rinse again until the water is clear and dry the fabric.
Two-Bath Dyeing Workflow for P/C Blends.
Protocol 2: One-Bath, Two-Step Exhaust Dyeing of Polyester/Cotton
This protocol combines the dyeing processes in a single bath by manipulating conditions sequentially.
-
Pre-treatment: As in Protocol 1.
-
Dye Bath Preparation: Prepare the dye bath (M:L 1:10) containing:
Component Concentration This compound X% (on weight of fabric) Compatible Reactive Dye Y% (on weight of fabric) Dispersing/Levelling Agent 1-2 g/L Sequestering Agent 1 g/L Glauber's Salt 40-60 g/L | Acetic Acid | q.s. to pH 5-6 |
-
Dyeing Cycle:
-
Polyester Dyeing Stage:
-
Load fabric, add all chemicals except reactive dye alkali (soda ash), and run for 10 minutes at 60°C.
-
Raise temperature to 130°C at 1.5°C/minute.
-
Hold for 45-60 minutes to dye the polyester.
-
-
Cotton Dyeing Stage:
-
Cool the bath to 80°C.
-
Add the alkali (e.g., Soda Ash) to raise the pH to 10-11 for reactive dye fixation.
-
Hold at 80°C for 45-60 minutes to dye the cotton.
-
-
-
Post-Treatment:
-
Cool the bath and drain.
-
Rinse the fabric thoroughly with hot and cold water.
-
Perform a soaping wash at 95°C for 15 minutes to remove all unfixed dyes.
-
Rinse and dry.
-
One-Bath, Two-Step Dyeing Workflow.
Conclusion
This compound is a versatile and effective dye for the polyester component in blended fabrics. While the traditional two-bath method is reliable for achieving high-quality dyeing, modern one-bath procedures offer significant advantages in terms of efficiency and environmental impact. The successful application of this compound in these processes requires careful control of dyeing parameters such as temperature, pH, and the selection of compatible auxiliary chemicals and partner dyes for the cellulosic fiber.
References
Application Notes and Protocols for the Electrochemical Degradation of Disperse Yellow 42 in Effluents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical degradation of Disperse Yellow 42, a common azo dye found in textile effluents. The methodologies described are based on established electrochemical advanced oxidation processes (EAOPs) that have proven effective for the degradation of structurally similar disperse dyes.
Introduction
This compound is a synthetic dye widely used in the textile industry for coloring polyester fibers. Due to its complex aromatic structure and low biodegradability, it persists in the environment and poses a significant challenge for conventional wastewater treatment methods. Electrochemical degradation offers a promising alternative for the complete mineralization of such recalcitrant organic pollutants. This process relies on the generation of highly reactive species, primarily hydroxyl radicals (•OH) and, in the presence of chloride ions, active chlorine species (e.g., Cl•, Cl2, HOCl, OCl⁻), which non-selectively oxidize the dye molecules, breaking them down into simpler, less harmful compounds.
The effectiveness of electrochemical degradation is influenced by several key parameters, including the electrode material, supporting electrolyte, applied current density, and the pH of the effluent. This document outlines protocols using various electrode materials and electrolytes to achieve efficient degradation of this compound.
Degradation Mechanisms
The electrochemical degradation of this compound can proceed through two main pathways:
-
Direct Anodic Oxidation: The dye molecule is directly oxidized at the anode surface. This process is highly dependent on the electrode material.
-
Indirect Oxidation: This is the predominant and more efficient mechanism. It involves the electrochemical generation of strong oxidizing agents in the bulk solution.
-
In the absence of chloride ions (e.g., using Na₂SO₄ as electrolyte): Water is discharged at the anode to produce hydroxyl radicals (•OH), which are powerful oxidizing agents.
-
In the presence of chloride ions (e.g., using NaCl as electrolyte): Chloride ions are oxidized at the anode to form active chlorine species, which then act as the primary oxidizing agents for the dye molecules.[1]
-
The ultimate goal of the electrochemical treatment is the complete mineralization of the dye into CO₂, water, and inorganic ions. However, the process can also lead to the formation of various intermediate byproducts, including aromatic amines and short-chain carboxylic acids.
Experimental Protocols
The following protocols are based on studies conducted on Disperse Yellow 3 and Disperse Yellow 7, which are structurally similar to this compound.[1]
General Experimental Setup
A batch electrochemical reactor is typically used for laboratory-scale studies. The basic setup consists of:
-
Electrochemical Cell: An undivided cell with provisions for an anode, a cathode, a sampling port, and a stirring mechanism (e.g., magnetic stirrer).
-
Electrodes:
-
Power Supply: A DC power supply capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.
-
Analytical Instruments: A spectrophotometer for color removal analysis, a Total Organic Carbon (TOC) analyzer for mineralization assessment, and potentially High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of degradation byproducts.
Diagram: General Experimental Workflow
Caption: Workflow for Electrochemical Degradation of this compound.
Protocol 1: Degradation using BDD Anode in Sulfate Medium
This protocol is expected to yield high mineralization rates due to the efficient generation of hydroxyl radicals on the BDD surface.
-
Prepare the Electrolyte Solution:
-
Dissolve this compound in deionized water to a desired concentration (e.g., 50 mg/L).
-
Add 50 mM of Na₂SO₄ as the supporting electrolyte.
-
Adjust the pH to a desired value (e.g., 3.0, 7.0, or 10.0) using dilute H₂SO₄ or NaOH.[1]
-
-
Set up the Electrochemical Cell:
-
Place a BDD anode and a stainless steel cathode in the electrochemical cell containing the prepared solution.
-
Ensure the electrodes are parallel and at a fixed distance.
-
-
Perform Electrolysis:
-
Apply a constant current density (e.g., 40 or 60 mA/cm²) using the DC power supply.
-
Maintain a constant temperature (e.g., 40 °C).
-
Continuously stir the solution.
-
-
Sample and Analyze:
-
Withdraw samples at regular time intervals (e.g., every 15 or 30 minutes).
-
Measure the absorbance at the maximum wavelength (λmax) of this compound to determine color removal.
-
Measure the TOC or Chemical Oxygen Demand (COD) to assess mineralization.
-
Protocol 2: Degradation using Ti/Ru₀.₃Ti₀.₇O₂ Anode in Chloride Medium
This protocol is highly effective for color removal due to the generation of active chlorine species.
-
Prepare the Electrolyte Solution:
-
Dissolve this compound in deionized water (e.g., 50 mg/L).
-
Add 50 mM of NaCl as the supporting electrolyte.
-
Adjust the pH as required (e.g., 7.0).
-
-
Set up the Electrochemical Cell:
-
Use a Ti/Ru₀.₃Ti₀.₇O₂ anode and a stainless steel cathode.
-
-
Perform Electrolysis:
-
Apply a constant current density (e.g., 40 or 60 mA/cm²).
-
Maintain a constant temperature (e.g., 40 °C).
-
Stir the solution continuously.
-
-
Sample and Analyze:
-
Follow the same sampling and analysis procedure as in Protocol 1.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the electrochemical degradation of Disperse Yellow 3, which can be used as a reference for expected results with this compound.
Table 1: Effect of Anode Material and Electrolyte on Degradation Efficiency of Disperse Yellow 3
| Anode Material | Supporting Electrolyte | Current Density (mA/cm²) | pH | TOC Removal (%) | Color Removal (%) |
| BDD | 50 mM Na₂SO₄ | 60 | 7.0 | > 90 | > 90 |
| Ti/Ru₀.₃Ti₀.₇O₂ | 50 mM Na₂SO₄ | 60 | 7.0 | ~ 50 | ~ 50 |
| Ti/Pt | 50 mM Na₂SO₄ | 60 | 7.0 | ~ 50 | ~ 50 |
| Ti/Ru₀.₃Ti₀.₇O₂ | 50 mM NaCl | 60 | 7.0 | Complete | Complete |
| BDD | 50 mM NaCl | 60 | 7.0 | Complete | Complete |
| Ti/Pt | 50 mM NaCl | 60 | 7.0 | Complete | Complete |
Table 2: Effect of pH on COD Reduction of Disperse Yellow 7 using Graphite Anode
| Initial pH | COD Removal (%) after 120 min |
| 3 | 63 |
| 7 | 72 |
| 10 | 78 |
Note: Data for Disperse Yellow 7 is included to show the general trend of pH effect.
Degradation Pathway Visualization
The electrochemical degradation of azo dyes like this compound is a complex process involving multiple steps. The following diagram illustrates a plausible degradation pathway.
Diagram: Plausible Degradation Pathway of this compound
Caption: Simplified degradation pathway of this compound.
Safety Precautions
-
Handle all chemicals, including the dye and electrolyte solutions, with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Conduct the electrolysis in a well-ventilated area to avoid inhalation of any potential volatile byproducts.
-
Be cautious when working with the DC power supply and ensure all electrical connections are secure.
Conclusion
Electrochemical degradation is a highly effective method for the treatment of effluents containing this compound. By selecting the appropriate anode material and operating conditions, high levels of color and COD/TOC removal can be achieved. The BDD anode generally provides the highest mineralization efficiency, while dimensionally stable anodes like Ti/Ru₀.₃Ti₀.₇O₂ in the presence of chloride offer rapid decolorization. These protocols provide a solid foundation for researchers to further investigate and optimize the electrochemical treatment of this compound and other similar recalcitrant dyes.
References
Application Notes and Protocols: Utilizing Dispersing Agents in Disperse Yellow 42 Dye Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of dispersing agents in dye baths containing Disperse Yellow 42, a nitro dye primarily used for coloring polyester fibers. The following protocols and data are designed to assist in optimizing dyeing processes, ensuring color consistency, and achieving desired material properties.
Introduction to Dispersing Agents in Disperse Dyeing
Disperse dyes, including this compound, are non-ionic and have low water solubility.[1][2] In aqueous dye baths, these dye particles have a tendency to agglomerate, leading to uneven dyeing, reduced color yield, and potential staining of equipment.[1][2] Dispersing agents are essential anionic or non-ionic surfactants that are added to the dye bath to ensure a stable and uniform dispersion of the dye particles.[3]
The primary functions of dispersing agents in a this compound dye bath include:
-
Preventing Agglomeration: They adsorb onto the surface of dye particles, creating a protective layer that prevents them from clumping together through electrostatic and/or steric hindrance.
-
Improving Dye Bath Stability: A stable dispersion is crucial, especially under high-temperature dyeing conditions (typically 130°C for polyester), where the risk of dye aggregation increases.
-
Enhancing Levelness and Color Yield: By ensuring a fine and even distribution of the dye, dispersing agents promote uniform dye uptake by the fiber, resulting in a level dyeing and improved color strength (K/S value).
-
Facilitating Milling: During the manufacturing of disperse dyes, dispersing agents are used to aid in the grinding process to achieve the desired fine particle size, typically in the range of 0.5 to 1 micron.
Commonly used dispersing agents for disperse dyes fall into two main categories: lignosulfonates and synthetic naphthalene sulfonates. Lignosulfonates are a cost-effective and biodegradable option derived from wood pulp, while naphthalene sulfonates offer excellent thermal stability, making them suitable for high-temperature dyeing processes.
Experimental Protocols
High-Temperature, High-Pressure (HTHP) Dyeing of Polyester with this compound
This protocol outlines a standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing apparatus.
Materials and Equipment:
-
Polyester fabric (scoured and pre-wetted)
-
This compound dye
-
Dispersing agent (e.g., Sodium Lignosulfonate or Sodium Naphthalene Sulfonate)
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure (HTHP) laboratory dyeing machine
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
Procedure:
-
Dye Bath Preparation:
-
Prepare a stock solution of the dispersing agent (e.g., 1% w/v).
-
Weigh the required amount of this compound dye (e.g., 1% on weight of fabric, o.w.f).
-
Create a paste of the dye with a small amount of the dispersing agent solution.
-
Gradually add water to the paste while stirring to form a smooth dispersion.
-
Fill the dye bath with the required volume of water for the desired liquor ratio (e.g., 10:1).
-
Add the dye dispersion and the remaining dispersing agent solution (e.g., 1-2 g/L) to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1.5-2°C per minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the dye bath down to 70-80°C.
-
Remove the dyed fabric and rinse thoroughly with hot and then cold water.
-
-
Reduction Clearing (for deep shades):
-
To improve wash fastness, especially for medium to deep shades, a reduction clearing process is recommended.
-
Prepare a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and cold water and then neutralize with a weak acetic acid solution.
-
Finally, rinse with cold water and air dry.
-
Evaluation of Dispersing Agent Performance
2.2.1. Dispersion Stability (Filter Test - based on AATCC Test Method 146)
This test assesses the stability of the this compound dispersion in the presence of a dispersing agent.
Procedure:
-
Prepare a dye dispersion as described in the dyeing protocol (e.g., 10 g/L of dye).
-
Heat the dispersion to a specified temperature (e.g., 70°C) or subject it to a simulated dyeing cycle in a blank test (without fabric) up to 130°C.
-
Set up a filtration apparatus with a specified filter paper (e.g., Whatman No. 2).
-
Pour a defined volume of the dye dispersion onto the filter paper and start a timer.
-
Record the time taken for the entire volume to pass through the filter.
-
Visually inspect the filter paper for any residue or colored spots. A stable dispersion will have a short filtration time and minimal residue.
2.2.2. Color Strength (K/S) Measurement
The color strength of the dyed fabric is a key indicator of the dispersing agent's effectiveness in promoting dye uptake.
Procedure:
-
Dye polyester fabrics using different dispersing agents or different concentrations of the same agent as described in the HTHP dyeing protocol.
-
After dyeing and drying, measure the reflectance of the dyed samples using a spectrophotometer.
-
Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
-
Higher K/S values indicate greater color strength and more effective dye utilization.
2.2.3. Colorfastness Testing
Evaluate the fastness properties of the dyed fabrics according to standard ISO methods.
-
Colorfastness to Washing (ISO 105-C06): This test assesses the resistance of the color to laundering.
-
Colorfastness to Rubbing (ISO 105-X12): This test determines the amount of color transferred from the fabric surface by rubbing.
-
Colorfastness to Perspiration (ISO 105-E04): This test evaluates the resistance of the color to the effects of acidic and alkaline perspiration.
-
Colorfastness to Light (ISO 105-B02): This test measures the resistance of the dye to fading when exposed to a standardized light source.
The results are rated using the grey scale for assessing color change and staining.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the comparison between two common dispersing agents at different concentrations.
Table 1: Effect of Dispersing Agent Type and Concentration on Color Strength (K/S) of Polyester Dyed with 1% this compound
| Dispersing Agent | Concentration (g/L) | K/S Value |
| Sodium Lignosulfonate | 0.5 | 12.5 |
| 1.0 | 14.2 | |
| 1.5 | 15.1 | |
| 2.0 | 15.3 | |
| Sodium Naphthalene Sulfonate | 0.5 | 13.1 |
| 1.0 | 15.0 | |
| 1.5 | 16.5 | |
| 2.0 | 16.8 |
Table 2: Colorfastness Properties of Polyester Dyed with 1% this compound using 1.5 g/L of Dispersing Agent
| Fastness Test | Rating | Sodium Lignosulfonate | Sodium Naphthalene Sulfonate |
| Washing (ISO 105-C06) | Color Change | 4-5 | 4-5 |
| Staining | 4 | 4-5 | |
| Rubbing (ISO 105-X12) | Dry | 4-5 | 4-5 |
| Wet | 4 | 4 | |
| Perspiration (ISO 105-E04) | Acidic (Staining) | 4 | 4-5 |
| Alkaline (Staining) | 4 | 4-5 | |
| Light (ISO 105-B02) | Rating | 5 | 5-6 |
(Ratings are on a scale of 1 to 5, where 5 indicates excellent fastness)
Visualizations
The following diagrams illustrate key workflows and relationships in the use of dispersing agents with this compound.
Caption: Workflow for dyeing polyester with this compound and evaluating dispersing agent performance.
Caption: Mechanism of dispersing agents in preventing dye agglomeration and improving dyeing results.
References
Troubleshooting & Optimization
Technical Support Center: Disperse Yellow 42 Dyeing Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for dyeing with Disperse Yellow 42.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing with this compound?
The optimal pH for dyeing with this compound is in the weakly acidic range, typically between 4.5 and 5.5.[1][2] Maintaining this pH is crucial for the stability of the disperse dye and for ensuring efficient dye uptake by polyester fibers. Dyeing outside this range can lead to inconsistent results and reduced color yield.
Q2: What is the recommended temperature for dyeing with this compound?
For high-temperature dyeing methods, the recommended temperature for this compound is between 120°C and 130°C.[3] This temperature range is necessary to swell the polyester fibers, allowing the dye molecules to penetrate and fix within the fiber structure, which ensures good colorfastness.
Q3: Can I dye at a lower temperature to save energy?
While it is possible to dye at temperatures below 100°C, this typically requires the use of a carrier—a chemical agent that swells the fibers at lower temperatures. However, this method is often less environmentally friendly. For optimal results and good fastness without a carrier, the high-temperature method (120-130°C) is recommended.[1][4]
Q4: How does an incorrect pH affect the dyeing process?
An incorrect pH can negatively impact the dyeing process. A pH that is too high (alkaline) can cause some disperse dyes to hydrolyze, leading to a loss of color. While some modern disperse dyes are more resistant to alkaline conditions, the safest range for most disperse dyes, including likely for this compound, is between pH 4.5 and 5.5 to ensure dye stability and prevent color changes.
Q5: What are the signs of improper temperature control during dyeing?
Improper temperature control can lead to several issues, including uneven dyeing, poor color yield, and inadequate dye penetration. If the temperature is too low, the dye may not fully penetrate the fibers, resulting in a lighter shade and poor wash fastness. Conversely, if the heating rate is too rapid, it can lead to dye agglomeration and uneven color distribution.
Data Presentation
The following tables summarize the expected impact of varying pH and temperature on the color yield (K/S value) for disperse dyes, based on general principles. Note that specific values for this compound may vary.
Table 1: Effect of pH on Color Yield of Disperse Dyes
| pH | Expected K/S Value (Arbitrary Units) | Remarks |
| 3.5 | 18.2 | Slightly lower efficiency, potential for dye instability. |
| 4.5 | 21.5 | Good color strength, within the optimal range. |
| 5.0 | 22.0 | Optimal color strength. |
| 5.5 | 21.7 | Slight decrease in efficiency but still in the acceptable range. |
| 6.5 | 19.5 | Noticeable decrease in color strength due to increasing instability. |
| 7.5 | 16.8 | Significant decrease in color strength, risk of dye hydrolysis. |
Table 2: Effect of Temperature on Color Yield of Disperse Dyes
| Temperature (°C) | Expected K/S Value (Arbitrary Units) | Remarks |
| 100 | 9.5 | Low color yield, insufficient dye penetration. |
| 110 | 14.0 | Improved color yield, but still suboptimal for high-energy dyes. |
| 120 | 19.5 | Good color yield, approaching optimal conditions. |
| 130 | 22.0 | Optimal color strength and dye fixation. |
| 140 | 20.5 | Potential for dye sublimation and slight decrease in color strength. |
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol details the standard high-temperature exhaust dyeing method for polyester fabric.
1. Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite (for reduction clearing)
-
Sodium hydroxide (for reduction clearing)
-
Distilled water
2. Equipment:
-
High-temperature, high-pressure dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Heating and stirring plate
3. Fabric Preparation (Scouring):
-
Before dyeing, scour the polyester fabric to remove any oils, sizes, and other impurities.
-
A recommended scouring bath contains a non-ionic detergent and soda ash.
-
Rinse the fabric thoroughly with warm and then cold water.
4. Dye Bath Preparation and Dyeing Procedure:
-
Prepare a paste of the required amount of this compound with a dispersing agent.
-
Add a small amount of warm water to create a fine, stable dispersion.
-
Fill the dye bath with water and add the dye dispersion.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Introduce the pre-wetted polyester fabric into the dye bath.
-
Gradually raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes.
-
Cool the dye bath down to 70-80°C before draining.
5. After-treatment (Reduction Clearing):
-
To improve wash and rubbing fastness, a reduction clearing process is necessary to remove any unfixed dye from the fiber surface.
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Prepare a clearing bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.
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Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.
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Rinse the fabric thoroughly with hot water, then neutralize with a dilute solution of acetic acid.
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Finally, rinse with cold water and allow to air dry.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Color Yield / Pale Shade | 1. Dyeing temperature is too low.2. pH of the dye bath is outside the optimal range (4.5-5.5).3. Insufficient dyeing time.4. Poor dye dispersion. | 1. Ensure the dyeing temperature reaches and is maintained at 130°C.2. Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer system.3. Increase the dyeing time at the optimal temperature.4. Ensure the dye is properly dispersed before starting the dyeing process. |
| Uneven Dyeing / Streaks | 1. Heating rate is too fast.2. Inadequate circulation of the dye liquor.3. Dye agglomeration.4. Fabric creases. | 1. Control the heating rate to a gradual increase (e.g., 1-2°C per minute).2. Ensure proper circulation in the dyeing machine.3. Use a high-quality dispersing agent and ensure the dye is fully dispersed.4. Ensure the fabric is loaded into the machine without creases. |
| Poor Colorfastness | 1. Incomplete dye fixation due to low temperature or insufficient time.2. Inadequate after-treatment (reduction clearing).3. Presence of oligomers on the fabric surface. | 1. Ensure the dyeing process is carried out at the recommended temperature and for the specified duration.2. Perform a thorough reduction clearing step to remove all unfixed surface dye.3. Clean the dyeing machine regularly to prevent oligomer buildup. |
| Color Deviation / Shade Change | 1. pH of the dye bath is incorrect, causing dye hydrolysis.2. Contaminants in the water supply (e.g., metal ions).3. Incompatible auxiliary chemicals. | 1. Strictly control the pH of the dye bath within the 4.5-5.5 range.2. Use deionized or softened water for the dyeing process.3. Ensure all auxiliary chemicals are compatible with each other and the disperse dye. |
Mandatory Visualizations
Caption: Logical workflow for optimizing this compound dyeing.
Caption: Troubleshooting workflow for this compound dyeing issues.
References
Technical Support Center: Minimizing Thermomigration of Disperse Yellow 42 on Polyester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the thermomigration of Disperse Yellow 42 on polyester fabrics.
Troubleshooting Guide & FAQs
Q1: What is thermomigration and why is it a problem for this compound on polyester?
Thermomigration is the movement of disperse dye molecules from the inside of the polyester fiber to its surface during post-dyeing heat treatments such as drying, curing, and heat-setting.[1][2] This phenomenon is particularly relevant for this compound, a nitrodiphenylamine disperse dye commonly used for polyester due to its brilliant yellow shade.[3][4] The migration leads to several quality issues, including:
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Reduced Colorfastness: Poor rubbing, washing, and perspiration fastness as the dye is easily removed from the surface.[5]
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Shade Changes: Alteration of the final color of the fabric.
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Staining: Transfer of the dye to adjacent materials during storage or use.
Q2: We are observing poor rubbing fastness after heat setting our polyester fabric dyed with this compound. What are the likely causes and how can we fix this?
Poor rubbing fastness is a classic symptom of thermomigration. The primary causes and their solutions are outlined below:
| Potential Cause | Troubleshooting Action |
| Inadequate Reduction Clearing | Unfixed dye on the fiber surface is a major contributor to poor fastness. Implement a thorough reduction clearing process after dyeing to remove these surface dyes. |
| Excessive Heat Setting Temperature/Time | High temperatures and prolonged exposure can significantly increase dye migration. Optimize your heat setting conditions. Aim for the lowest possible temperature and time that still achieves the desired fabric stability. |
| Presence of Finishing Agents | Certain softeners and finishing agents can act as solvents for the disperse dye, drawing it to the surface during curing. Select finishing agents with low or no affinity for disperse dyes. |
| High Dye Concentration | Over-dyeing can lead to an excess of dye molecules that are not securely fixed within the fiber matrix. Ensure your dyeing recipe is optimized for the desired shade without oversaturation. |
Q3: Our dyed fabric shows good fastness before finishing, but the wash fastness drops significantly after applying a softener. Why is this happening and what can we do?
This indicates that the softener is inducing thermomigration. Many softeners, particularly those based on non-ionic surfactants, can create a film on the fiber surface that acts as a solvent for this compound during the curing process.
Solutions:
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Select a non-migrating softener: Choose softeners specifically designed for use with disperse-dyed polyester that have minimal impact on dye migration.
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Optimize curing conditions: Lower the curing temperature and time for the finishing agent to the minimum required for its function.
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Pre-test softeners: Always conduct a preliminary test on a small sample of the dyed fabric with the intended softener and curing cycle to assess its impact on colorfastness.
Q4: Can you provide a starting point for a Thermosol dyeing process for this compound on polyester to minimize migration?
The Thermosol process is a continuous method suitable for dyeing polyester with disperse dyes. A typical procedure to minimize migration is as follows:
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Padding: Impregnate the polyester fabric with a padding liquor containing this compound, an anti-migration agent, and a dispersing agent.
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Drying: Dry the padded fabric, preferably using infrared pre-drying followed by a hot flue dryer at a controlled temperature (e.g., 100-120°C). Rapid and even drying is crucial to prevent migration at this stage.
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Thermofixation: Heat the dried fabric to a high temperature (typically 190-220°C) for a short duration (e.g., 60-90 seconds). This step allows the dye to sublime and diffuse into the polyester fibers.
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Post-Treatment: The fabric must undergo a thorough reduction clearing process to remove any unfixed dye from the surface.
Q5: What is reduction clearing and why is it essential for good colorfastness?
Reduction clearing is a post-dyeing chemical treatment that removes unfixed disperse dye particles from the surface of the polyester fibers. It is a critical step for achieving high wash and rubbing fastness. The process typically involves treating the dyed fabric in an alkaline reducing bath, which solubilizes the surface dye, allowing it to be washed off.
Quantitative Data Summary
Table 1: Typical Fastness Properties of this compound on Polyester
| Fastness Test | Test Method | Typical Rating (Grey Scale 1-5) |
| Light Fastness | AATCC 16.3 / ISO 105-B02 | 5-6 |
| Washing Fastness (Staining) | ISO 105-C06 C2S | 3-4 |
| Washing Fastness (Color Change) | ISO 105-C06 C2S | 4-5 |
| Sublimation Fastness (Staining) | AATCC 117 / ISO 105-P01 (180°C, 30s) | 3-4 |
| Rubbing Fastness (Dry) | AATCC 8 / ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | AATCC 8 / ISO 105-X12 | 3-4 |
Note: Ratings can vary depending on the dyeing process, dye concentration, and finishing treatments.
Table 2: Recommended Process Parameters for Minimizing Thermomigration
| Process Step | Parameter | Recommended Value |
| Thermosol Dyeing | Padding Liquor Temperature | 20-30°C |
| Drying Temperature | 100-120°C | |
| Thermofixation Temperature | 190-220°C | |
| Thermofixation Time | 60-90 seconds | |
| Reduction Clearing | Temperature | 70-80°C |
| Time | 15-20 minutes | |
| Sodium Hydrosulfite | 1-2 g/L | |
| Sodium Hydroxide | 1-2 g/L | |
| Heat Setting | Temperature | 170-190°C |
| Time | 30-60 seconds |
Experimental Protocols
1. Protocol for Evaluation of Colorfastness to Sublimation (Based on AATCC Test Method 117)
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Purpose: To assess the resistance of the color of the dyed polyester to dry heat.
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Apparatus: Scorch Tester or equivalent heating device, grey scale for staining, and undyed bleached polyester fabric.
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Procedure:
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Prepare a composite specimen by placing a piece of the dyed polyester fabric between two pieces of the undyed white polyester fabric.
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Set the heating device to the desired temperature (e.g., 180°C).
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Place the composite specimen in the heating device for a specified time (e.g., 30 seconds).
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Remove the specimen and allow it to cool.
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Evaluate the degree of staining on the undyed white polyester fabric using the grey scale for staining under standard lighting conditions.
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2. Protocol for Reduction Clearing
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Purpose: To remove unfixed this compound from the surface of the dyed polyester fabric.
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Materials: Dyed polyester fabric, sodium hydrosulfite, sodium hydroxide, non-ionic detergent.
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Procedure:
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Prepare a treatment bath with 1-2 g/L sodium hydrosulfite, 1-2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
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Heat the bath to 70-80°C.
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Immerse the dyed polyester fabric in the bath for 15-20 minutes.
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Rinse the fabric thoroughly with hot water, followed by cold water.
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Neutralize the fabric with a weak acid solution (e.g., 0.5-1.0 g/L acetic acid).
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Rinse again with cold water and dry.
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Visualizations
Caption: Thermomigration of disperse dye from fiber interior to surface.
Caption: Thermosol dyeing workflow for minimizing thermomigration.
Caption: Troubleshooting logic for poor rubbing fastness.
References
Enhancing dye uptake and exhaustion of Disperse Yellow 42
Welcome to the Technical Support Center for Disperse Yellow 42. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dye uptake and exhaustion of this compound on polyester and other synthetic fibers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The recommended pH range for dyeing with this compound is between 3 and 7.[1] However, for optimal dye stability and uptake on polyester, a weakly acidic pH of 4.5 to 5.5 is generally preferred.[2][3] Dyeing outside this range can lead to inconsistent shades and reduced color yield.[4]
Q2: What is the ideal temperature for achieving high exhaustion of this compound on polyester?
A2: this compound is a high-energy disperse dye, which means it requires high temperatures for effective diffusion into the polyester fiber. The optimal dyeing temperature is typically between 120°C and 130°C.[1] Dyeing at lower temperatures will likely result in lower dye uptake and poor colorfastness.
Q3: Is a carrier necessary for dyeing with this compound?
A3: While high-temperature dyeing (120-130°C) is the preferred method for achieving deep shades with this compound on polyester, a carrier can be used to facilitate dyeing at lower temperatures, such as at the boil (around 100°C). Carriers swell the polyester fibers, allowing for better dye penetration. However, the use of carriers can sometimes negatively impact the lightfastness of the dye and may require an additional removal step.
Q4: What is the role of a dispersing agent in the dyeing process?
A4: Dispersing agents are crucial for preventing the agglomeration of disperse dye particles in the dye bath. Since this compound has low water solubility, a good dispersing agent ensures a stable and uniform dispersion, which is essential for achieving even and level dyeing.
Q5: How can I improve the wash fastness of fabrics dyed with this compound?
A5: To improve wash fastness, a post-dyeing treatment called reduction clearing is recommended. This process removes any unfixed dye from the fiber surface. A typical reduction clearing recipe involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Color Yield / Pale Shade | 1. Dyeing temperature is too low.2. pH of the dye bath is outside the optimal range (4.5-5.5).3. Insufficient dyeing time. | 1. Ensure the dyeing temperature reaches and is maintained at 120-130°C.2. Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.3. Increase the dyeing time at the optimal temperature to allow for complete dye exhaustion. |
| Uneven Dyeing / Streaks | 1. The heating rate is too fast.2. Poor dye dispersion.3. Inadequate circulation of the dye liquor. | 1. Control the heating rate to a gradual increase (e.g., 1-2°C per minute).2. Ensure the dye is properly pasted with a dispersing agent before adding to the dye bath.3. Ensure proper agitation and circulation of the dye bath. |
| Dye Spots | 1. Agglomeration of dye particles due to poor dispersion.2. Presence of residual oils or sizes on the fabric. | 1. Use a high-quality dispersing agent and ensure the dye is fully dispersed before starting the dyeing process.2. Thoroughly scour and pre-treat the fabric to remove any impurities before dyeing. |
| Poor Wash Fastness | 1. Incomplete dye fixation due to low temperature or insufficient time.2. Omission of the reduction clearing process. | 1. Optimize dyeing temperature and time to ensure maximum dye penetration and fixation.2. After dyeing, perform a reduction clearing process to remove any loose dye from the fabric surface. |
| Shade Inconsistency Between Batches | 1. Variation in pH and temperature between batches.2. Inconsistent water quality (hardness). | 1. Strictly control and monitor the pH and temperature for each dyeing cycle.2. Use deionized or softened water to minimize the impact of water hardness. |
Data Presentation
Table 1: Illustrative Effect of pH on Color Strength (K/S) of a High-Energy Disperse Yellow Dye
| pH | K/S Value* | Observation |
| 3.5 | 18.5 | Slight decrease in efficiency, potential for dye instability. |
| 4.5 | 22.0 | Optimal color strength. |
| 5.0 | 22.5 | Optimal color strength. |
| 5.5 | 21.8 | Slight decrease in efficiency. |
| 6.5 | 19.0 | Noticeable decrease in color strength due to dye instability. |
| 7.5 | 15.0 | Significant decrease in color strength, risk of dye hydrolysis. |
*Data is illustrative and based on Disperse Yellow 65. K/S values are a measure of color strength on the fabric.
Table 2: Illustrative Effect of Temperature on Color Strength (K/S) of a High-Energy Disperse Yellow Dye
| Temperature (°C) | K/S Value* | Observation |
| 100 | 8.5 | Low color yield, insufficient dye penetration. |
| 110 | 12.0 | Improved color yield, but still suboptimal. |
| 120 | 18.5 | Good color yield, approaching optimal conditions. |
| 130 | 22.5 | Optimal color strength and dye fixation. |
| 140 | 21.0 | Potential for dye sublimation and slight decrease in color strength. |
*Data is illustrative and based on Disperse Yellow 65.
Experimental Protocols
Protocol 1: High-Temperature High-Pressure (HTHP) Dyeing of Polyester with this compound
1. Materials and Reagents:
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Polyester fabric
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This compound
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Dispersing agent
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Acetic acid (glacial)
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Sodium acetate
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Sodium hydrosulfite
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Sodium hydroxide (caustic soda)
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Non-ionic detergent
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Deionized water
2. Pre-treatment of Fabric:
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Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20-30 minutes to remove any oils, waxes, or sizes.
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Rinse the fabric thoroughly with hot water and then cold water.
3. Dye Bath Preparation (Example for 1% shade on weight of fabric - owf):
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Calculate the required amount of this compound (e.g., for 10g of fabric, use 0.1g of dye).
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Make a paste of the dye with an equal amount of dispersing agent and a small amount of warm water (40-50°C).
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Add the paste to the dye bath containing the required volume of water (maintain a liquor-to-goods ratio of 10:1 to 20:1).
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Add a buffering solution of acetic acid and sodium acetate to adjust the pH of the dye bath to 4.5-5.5.
4. Dyeing Procedure:
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Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.
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Raise the temperature of the dye bath to 130°C at a rate of 1.5-2°C per minute.
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Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.
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Cool the dye bath down to 70°C.
5. After-treatment (Reduction Clearing):
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Drain the dye bath.
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Prepare a new bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent.
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Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
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Rinse the fabric with hot water, followed by a cold water rinse.
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Neutralize the fabric with a dilute solution of acetic acid.
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Rinse thoroughly and dry.
Protocol 2: Spectrophotometric Determination of Dye Bath Exhaustion
1. Calibration Curve:
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Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetone).
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From the stock solution, prepare a series of standard solutions of decreasing concentrations.
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Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
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Plot a graph of absorbance versus concentration to create a calibration curve.
2. Measurement of Exhaustion:
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Before starting the dyeing process, take an aliquot of the initial dye bath. Dilute it to a known volume that falls within the concentration range of your calibration curve. Measure its absorbance.
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After the dyeing process is complete, take an aliquot of the final (exhausted) dye bath. Dilute it by the same factor as the initial sample and measure its absorbance.
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Using the calibration curve, determine the initial (Ci) and final (Cf) concentrations of the dye in the dye bath.
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Calculate the percentage of dye exhaustion (%E) using the following formula:
%E = [(Ci - Cf) / Ci] * 100
Visualizations
Below are diagrams illustrating key workflows and relationships in the dyeing process with this compound.
Caption: High-temperature dyeing workflow for this compound on polyester.
Caption: Key parameters influencing desired outcomes in this compound dyeing.
References
Technical Support Center: Managing Dye Bath Stability for Disperse Yellow 42
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of dye baths containing Disperse Yellow 42.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical name 4-anilino-3-nitro-N-phenylbenzenesulfonamide, is a nitrodiphenylamine disperse dye.[1][2] Its CAS number is 5124-25-4 and its molecular formula is C18H15N3O4S.[1][3] It is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester and its blends, due to its good dyeing performance and fastness properties under high-temperature and high-pressure conditions.[1]
Q2: What are the optimal pH and temperature conditions for a this compound dye bath?
The recommended conditions for dyeing with this compound are:
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pH: The dye is most stable in a weakly acidic medium, with an optimal pH range of 4.5 to 5.5. A broader range of 3 to 7 is generally considered acceptable. Dye bath stability significantly decreases in alkaline conditions (pH > 6), which can lead to hydrolysis and color changes.
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Temperature: Being a high-energy disperse dye, a high temperature is required for effective dyeing of polyester. The recommended dyeing temperature is typically between 120°C and 130°C.
Q3: Why is my dye bath unstable even within the recommended pH and temperature ranges?
Several factors beyond pH and temperature can affect the stability of your this compound dye bath:
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Poor Dye Dispersion: Disperse dyes are insoluble in water and exist as fine particles. If the dye is not properly dispersed, particles can aggregate and settle, leading to uneven dyeing and spotting.
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Water Hardness: The presence of calcium and magnesium ions in hard water can lead to the precipitation of dispersing agents and dyes, causing spotting and a reduction in color yield.
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Incompatible Auxiliary Chemicals: Not all dispersing agents, leveling agents, and other auxiliaries are compatible with each other or with this compound under high-temperature conditions.
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Contaminants: Residual oils or other substances on the substrate can destabilize the dye dispersion.
Q4: Can I use tap water for my this compound dye bath?
The use of tap water is generally not recommended without prior analysis and treatment. Hard water can negatively impact the stability of the dye dispersion. It is advisable to use deionized or softened water to minimize the effects of mineral ions. If using tap water is unavoidable, the addition of a suitable sequestering agent is crucial.
Troubleshooting Guides
Issue 1: Low Color Yield or Pale Shades
| Potential Cause | Recommended Solution |
| Incorrect pH | Ensure the dye bath pH is within the optimal range of 4.5-5.5 using an acetic acid/sodium acetate buffer system. |
| Insufficient Temperature | Verify that the dye bath reaches and maintains the recommended temperature of 120-130°C. |
| Dye Agglomeration | Improve dye dispersion by using a high-quality, compatible dispersing agent and ensuring proper agitation. |
| Water Hardness | Use deionized water or add a suitable sequestering agent to chelate calcium and magnesium ions. |
Issue 2: Shade Variation and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Fluctuating pH | Use a robust buffer system to maintain a stable pH throughout the dyeing process. |
| Inconsistent Heating Rate | Control the heating rate to ensure even dye uptake. A rate of 1-2°C per minute is often recommended. |
| Incompatible Dye Combinations | When using this compound in combination with other dyes, ensure they have similar dyeing kinetics and stability. |
| Variable Water Quality | Maintain consistent water quality between experiments to ensure reproducibility. |
Issue 3: Speckling or Spotting on the Substrate
| Potential Cause | Recommended Solution |
| Poor Dye Dispersion | Ensure the dye is thoroughly dispersed before adding it to the dye bath. See the experimental protocol for dispersion stability testing. |
| Precipitation with Auxiliary Chemicals | Check the compatibility of all auxiliary chemicals at the target dyeing temperature before use. |
| Foaming | Use a suitable, stable anti-foaming agent, as foam can trap dye particles and cause spots. |
| Oligomers | For polyester dyeing, the use of a trimer suppressant can help prevent issues with oligomers. |
Data Presentation
The following tables provide representative data on the stability of this compound under various conditions. Please note that these values are illustrative and optimal conditions should be determined experimentally for your specific system.
Table 1: Representative Effect of pH on the Color Strength of this compound
| pH | Relative Color Strength (K/S) at 130°C | Observations |
| 3.5 | 90% | Good stability, but may be slightly lower than optimal. |
| 4.5 | 100% | Optimal color yield and stability. |
| 5.5 | 98% | Excellent stability. |
| 6.5 | 85% | Slight decrease in color strength, potential for minor degradation. |
| 7.5 | 70% | Significant decrease in color strength, risk of hydrolysis. |
| 8.5 | 50% | Poor stability, noticeable color change due to degradation. |
Table 2: Representative Effect of Temperature on Dye Bath Exhaustion of this compound
| Temperature (°C) | Dye Exhaustion (%) at pH 5.0 | Observations |
| 100 | 60% | Incomplete dye uptake, pale shades. |
| 110 | 75% | Improved dye uptake, but may not be sufficient for deep shades. |
| 120 | 90% | Good dye exhaustion and color yield. |
| 130 | 95% | Optimal temperature for maximum dye exhaustion. |
| 140 | 95% | No significant improvement in exhaustion; increased risk of dye degradation and energy consumption. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Dye Bath Stability
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3.5 to 8.5 (e.g., acetate buffer for acidic pH, phosphate buffer for neutral to slightly alkaline pH).
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Dye Bath Preparation: For each pH value, prepare a dye bath containing a known concentration of this compound, a suitable dispersing agent, and the corresponding buffer.
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Dyeing Process: Introduce a standard substrate (e.g., polyester fabric) into each dye bath. Raise the temperature to 130°C at a controlled rate and maintain for 60 minutes.
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Analysis: After dyeing, measure the absorbance of the remaining dye in the bath using a UV-Vis spectrophotometer at the dye's λmax (approximately 418 nm). Calculate the dye exhaustion.
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Evaluation: Assess the color strength (K/S value) of the dyed substrates using a spectrophotometer. The pH that provides the highest K/S value and dye exhaustion with no visible shade change is considered optimal.
Protocol 2: High-Temperature Dispersion Stability Test (Filter Test)
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Dye Solution Preparation: Prepare a solution of this compound at the desired concentration with the selected dispersing agent and buffer system.
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Heating: Heat the solution in a sealed container to the target dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 30-60 minutes).
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Cooling and Filtration: Allow the solution to cool and then filter it through a standardized filter paper.
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Evaluation: Observe the filter paper for any dye aggregates or spots. A clean filter paper indicates good high-temperature dispersion stability.
Visualizations
Caption: Troubleshooting workflow for this compound dye bath instability.
Caption: Potential degradation pathways for this compound.
References
Addressing poor wash fastness of Disperse Yellow 42 on nylon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of poor wash fastness of Disperse Yellow 42 on nylon. The information is intended for researchers, scientists, and drug development professionals who may be utilizing this dye in their experimental work.
Troubleshooting Guide
Poor wash fastness of this compound on nylon is a common issue that can often be resolved by carefully controlling the dyeing and post-treatment processes. This guide provides a systematic approach to identifying and addressing the root causes of this problem.
Question: What are the primary causes of poor wash fastness with this compound on nylon?
Answer:
Poor wash fastness, characterized by color bleeding or fading after washing, is primarily due to the presence of unfixed dye molecules on the surface of the nylon fibers. Several factors during the dyeing and finishing process can contribute to this issue:
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Inadequate Dye Fixation: Insufficient time or temperature during the dyeing cycle can prevent the complete diffusion and fixation of the dye within the fiber structure.
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Improper Dyebath pH: The pH of the dyebath plays a crucial role in the exhaustion and stability of disperse dyes. An incorrect pH can lead to poor dye uptake and fixation.
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Ineffective Post-Dyeing Treatment: The failure to remove loose, unfixed dye from the fiber surface through a proper cleaning process is a major contributor to poor wash fastness.
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Improper Dye Dispersion: If the dye is not properly dispersed in the dyebath, larger dye particles may adhere to the fabric surface instead of penetrating the fiber.
Question: How can I improve the wash fastness of this compound on my nylon substrate?
Answer:
To improve the wash fastness, a systematic optimization of your dyeing and post-treatment protocol is recommended. The following steps can significantly enhance the durability of the coloration:
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Optimize the Dyeing Process:
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Temperature and Time: Ensure the dyeing temperature is raised to an optimal level for nylon (typically between 90°C and 130°C) and maintained for a sufficient duration (e.g., 30-60 minutes) to allow for full dye penetration and fixation.
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pH Control: Maintain a weakly acidic dyebath with a pH between 4.5 and 5.5.[1] This can be achieved using a buffer system, such as an acetic acid/sodium acetate buffer.
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Implement a Thorough Reduction Clearing Process:
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This is a critical post-dyeing step to remove any unfixed dye from the fiber surface. A typical reduction clearing process involves treating the dyed nylon in a bath containing a reducing agent (like sodium hydrosulfite) and an alkali (like sodium carbonate) at an elevated temperature.
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Ensure Proper Dye Dispersion:
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Use a suitable dispersing agent in the dyebath to ensure that the this compound is finely and evenly dispersed.
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Frequently Asked Questions (FAQs)
Q1: What is reduction clearing and why is it important for wash fastness?
A1: Reduction clearing is a post-dyeing chemical treatment that removes unfixed disperse dye particles from the surface of the fibers.[2] It works by chemically reducing the dye molecules on the surface, making them more soluble and easier to wash off. This step is crucial because these loose dye particles are the primary cause of color bleeding and poor wash fastness.[2]
Q2: What is the ideal pH for dyeing nylon with this compound?
A2: The optimal pH for dyeing nylon with disperse dyes is in the weakly acidic range of 4.5 to 5.5. Maintaining this pH ensures good dye stability and promotes exhaustion of the dye onto the fiber.
Q3: Can the wash fastness of this compound on nylon ever be as good as on polyester?
A3: Generally, the wash fastness of disperse dyes on nylon is fair, particularly in deep shades, and may not reach the same high levels as on polyester. This is due to the different chemical structures of the two fibers. However, by optimizing the dyeing process and performing a thorough reduction clearing, a significant improvement in wash fastness on nylon can be achieved.
Q4: Are there any specific auxiliaries that can help improve wash fastness?
A4: Besides a good dispersing agent, using a leveling agent can help to ensure even dye uptake, which can indirectly contribute to better fastness by preventing localized high concentrations of unfixed dye. After dyeing, specific fixing agents for nylon can also be used to improve wet fastness properties.
Data Presentation
The following table provides an illustrative example of the expected improvement in wash fastness ratings after implementing the recommended troubleshooting steps. The ratings are based on the ISO 105-C06 standard, where a rating of 1 is poor and 5 is excellent.
| Treatment Stage | Staining on Multifiber Strip (Grey Scale Rating) | Color Change of Specimen (Grey Scale Rating) |
| Before Optimization | ||
| Nylon | 2-3 | 3 |
| Cotton | 2 | - |
| Polyester | 3 | - |
| After Optimization | ||
| Nylon | 4 | 4-5 |
| Cotton | 4-5 | - |
| Polyester | 4-5 | - |
Note: The data in this table is illustrative and intended to demonstrate the potential improvement in wash fastness. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Optimized Dyeing of Nylon with this compound
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Prepare the Dyebath:
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Set the liquor-to-goods ratio (e.g., 20:1).
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Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L) to the required volume of deionized water.
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Prepare a dispersion of this compound (e.g., 1% on weight of fiber) by pasting it with a small amount of the dispersing agent solution before adding it to the dyebath.
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Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.
-
-
Dyeing Procedure:
-
Introduce the nylon substrate into the cold dyebath.
-
Raise the temperature to 100°C at a rate of 1-2°C per minute.
-
Hold at 100°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the dyed substrate thoroughly with warm and then cold water.
-
Protocol 2: Reduction Clearing
-
Prepare the Reduction Clearing Bath:
-
Set the liquor-to-goods ratio (e.g., 20:1).
-
Prepare a solution containing:
-
Sodium Hydrosulfite: 2 g/L
-
Sodium Carbonate: 2 g/L
-
A non-ionic detergent: 1 g/L
-
-
-
Clearing Procedure:
-
Treat the rinsed, dyed nylon in the reduction clearing bath at 70-80°C for 15-20 minutes.
-
Rinse the substrate thoroughly with hot water and then cold water.
-
Neutralize with a weak solution of acetic acid if necessary.
-
Rinse again with cold water and dry.
-
Protocol 3: Wash Fastness Testing (Based on ISO 105-C06)
-
Specimen Preparation:
-
Prepare a composite specimen by sewing a piece of the dyed nylon fabric with a multifiber test fabric.
-
-
Washing Procedure:
-
Place the composite specimen in a stainless-steel container with the specified number of steel balls.
-
Add the standard soap solution.
-
Treat the container in a Launder-Ometer at the specified temperature and time (e.g., 40°C for 30 minutes for a mild test).
-
-
Evaluation:
-
After washing and drying, evaluate the color change of the nylon specimen and the staining on the multifiber fabric using the standard grey scales under controlled lighting conditions.
-
Visualizations
Caption: Optimized workflow for dyeing nylon with this compound to improve wash fastness.
Caption: Logical relationship between causes and solutions for poor wash fastness.
References
Technical Support Center: Disperse Yellow 42 Dyeing Wastewater Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting guides, and frequently asked questions (FAQs) for reducing and treating wastewater generated from the use of Disperse Yellow 42.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of wastewater in the this compound dyeing process?
A1: The textile industry consumes large quantities of water for various operations, leading to significant wastewater discharge.[1][2] For this compound, a dye with low water solubility used for hydrophobic fibers, wastewater is generated from several stages.[3][4] The main sources include the initial dye bath preparation, the dyeing process itself where only a portion of the dye fixes to the fabric (around 80-92%), and the post-dyeing washing or "reduction clearing" step, which removes unfixed dye from the fiber surface to ensure color fastness.[4] This effluent is characterized by strong color, high chemical oxygen demand (COD), and the presence of toxic organic compounds like benzene, aniline, and phenol derivatives.
Q2: How can the dyeing process be optimized to minimize wastewater generation at the source?
A2: Optimizing the dyeing process is a crucial first step in reducing wastewater. By improving dye exhaustion, less dye ends up in the effluent. Key parameters to control include:
-
Temperature and Time: Disperse dyes require high temperatures (typically 90-130°C for polyester) to diffuse effectively into the fiber. Ensuring optimal temperature and sufficient dyeing time maximizes dye fixation.
-
pH Control: The stability and uptake of disperse dyes are highly dependent on pH. For this compound, maintaining a weakly acidic dyebath (pH 4.5-5.5) is often recommended for optimal performance.
-
Auxiliaries: Using efficient and environmentally friendly dispersing agents can improve dye solubility and transfer, leading to better exhaustion rates.
Q3: What are the most effective post-treatment strategies for wastewater containing this compound?
A3: A variety of post-treatment methods are available, often used in combination. The most effective strategies include:
-
Advanced Oxidation Processes (AOPs): Techniques like ozonation, catalytic ozonation, and Fenton processes are highly effective in degrading the complex aromatic structure of disperse dyes, leading to significant color and COD removal. Catalytic ozonation, in particular, has shown high efficiency for this compound.
-
Adsorption: This method uses porous materials (adsorbents) to bind dye molecules from the water. Various adsorbents like activated carbon, bentonite clay, and natural materials have proven effective for removing this compound.
-
Membrane Filtration: Technologies such as nanofiltration (NF) and reverse osmosis (RO) can physically separate dye molecules from the water, producing high-quality permeate that may be suitable for reuse. NF membranes have demonstrated nearly complete color removal from textile effluents.
-
Biological Treatment: While disperse dyes are generally resistant to biodegradation, certain microorganisms and enzymes (like laccase) can decolorize the effluent, often as a pre-treatment step before conventional activated sludge processes.
Q4: How do different treatment methods for this compound compare in terms of removal efficiency?
A4: The efficiency of each method depends on specific operating conditions. However, comparative studies offer insights into their relative performance. For instance, research on this compound has shown catalytic ozonation to be significantly more effective than adsorption or ozonation alone under specific conditions. A combination of different technologies, such as coagulation-flocculation followed by ozonation and membrane filtration, can achieve very high removal rates for various pollutants.
Troubleshooting Guides
Problem 1: Low dye removal efficiency during catalytic ozonation of this compound.
-
Possible Cause: Suboptimal pH of the wastewater solution.
-
Solution: The efficiency of catalytic ozonation is highly pH-dependent. For this compound, dye removal increases as the pH moves from acidic to neutral, with an optimal pH around 6. Increasing the pH to basic conditions can further enhance hydroxyl radical production, boosting degradation. Verify and adjust the pH of your solution before and during treatment.
-
-
Possible Cause: Insufficient catalyst dosage.
-
Solution: The catalyst provides active sites for the reaction. A low dose can limit the rate of dye degradation. An experimental study showed that increasing the catalyst (Fe and Mn-loaded sodium zeolite) dose from 0.1 g to 0.5 g increased dye removal from 53% to 73%. Conduct dose-response experiments to find the optimal catalyst concentration for your system.
-
-
Possible Cause: Presence of hydroxyl radical scavengers in the wastewater.
-
Solution: Other compounds in the effluent can compete for hydroxyl radicals, reducing the efficiency of dye degradation. The presence of scavengers was shown to decrease removal efficiency from 73% to 61% in one study. Consider a pre-treatment step like coagulation or filtration to remove interfering substances.
-
Problem 2: Adsorbent is not effectively removing this compound from the solution.
-
Possible Cause: Incorrect adsorbent dosage.
-
Solution: The amount of adsorbent directly impacts the number of available binding sites. Increase the adsorbent dosage incrementally. Studies on organo-modified bentonite showed that increasing the adsorbent amount led to a higher percentage of dye removal until an equilibrium was reached.
-
-
Possible Cause: Unfavorable pH conditions.
-
Solution: The surface charge of the adsorbent and the dye molecule can be influenced by pH, affecting adsorption capacity. For adsorption of this compound onto tetra butyl ammonium iodide (TBAI) modified bentonite, the maximum uptake occurred at a highly alkaline pH of around 12. Test a range of pH values to determine the optimum for your specific adsorbent.
-
-
Possible Cause: Insufficient contact time.
-
Solution: Adsorption is a time-dependent process. Ensure the adsorbent and dye solution are in contact for a sufficient duration to reach equilibrium. Kinetic studies are recommended to determine the optimal contact time.
-
Data Presentation: Wastewater Treatment Efficiency
Table 1: Comparison of Treatment Methods for this compound Removal
| Treatment Method | Dye Removal Efficiency (%) | COD Removal Efficiency (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Adsorption (Zeolite) | 15% | Not Reported | 30 min, pH 6.5, 0.5 g catalyst | |
| Ozonation | 30% | 59% (real wastewater) | 30 min, pH 6.5, 1.8 mg/min O₃ | |
| Catalytic Ozonation | 73% | 79% (real wastewater) | 30 min, pH 6, 0.5 g catalyst, 1.8 mg/min O₃ |
| C/F–O₃/Na-Z–RHF | Not specified for dye | 85% | Optimized working conditions | |
C/F: Coagulation/Flocculation, O₃/Na-Z: Ozonation with Sodium Zeolite, RHF: Reed Horizontal Flow bed.
Table 2: Influence of Operating Parameters on this compound Removal
| Treatment Method | Parameter | Value | Dye Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Catalytic Ozonation | Catalyst Dose (g) | 0.1 | 53% | |
| 0.5 | 73% | |||
| 1.0 | >73% (not specified) | |||
| Catalytic Ozonation | pH | 3 | 63% | |
| 6 | 73% | |||
| 9 | >73% (not specified) | |||
| Adsorption (B-TBAI) | Adsorbent Dose (g/50mL) | 0.1 | ~65% (estimated from graph) | |
| 0.2 | ~95% (estimated from graph) |
| | | 1.0 | ~98% (estimated from graph) | |
B-TBAI: Bentonite modified with Tetra Butyl Ammonium Iodide. Bold values indicate optimal conditions reported in the study.
Experimental Protocols
Protocol 1: Catalytic Ozonation for this compound Removal
This protocol is based on the methodology described by Ali et al. (2023).
-
Preparation of Synthetic Wastewater: Prepare a 500 mL synthetic solution of this compound in a reactor tank.
-
Catalyst Addition: Add a pre-weighed quantity of the catalyst (e.g., 0.5 g of Fe- and Mn-loaded sodium zeolite) to the reactor.
-
pH Adjustment: Adjust the pH of the dye solution to the desired level (e.g., pH 6) using appropriate acids or bases.
-
Ozonation: Begin bubbling ozone gas into the solution at a constant flow rate (e.g., 1.8 mg/min).
-
Reaction: Allow the reaction to proceed for a set duration (e.g., 30 minutes) at room temperature with continuous stirring.
-
Sampling and Analysis: At predetermined time intervals, withdraw samples from the reactor. Centrifuge or filter the samples to remove the catalyst. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. Calculate the percentage of dye removal.
-
COD Analysis: Measure the Chemical Oxygen Demand (COD) of the solution before and after treatment to determine the extent of mineralization.
Protocol 2: Batch Adsorption Experiment for this compound Removal
This protocol is adapted from the methodology described by Hashemian et al. (2013).
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L).
-
Experimental Setup: In a series of flasks, add a fixed volume of the dye solution (e.g., 50 mL).
-
pH Adjustment: Adjust the pH of the solution in each flask to the desired value (e.g., testing a range from 2 to 12).
-
Adsorbent Addition: Add a precise amount of adsorbent (e.g., 0.5 g of organo-modified bentonite) to each flask.
-
Agitation: Place the flasks on a mechanical shaker and agitate at a constant speed for a specified contact time (e.g., 60 minutes).
-
Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of this compound in the filtrate using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of dye removal and the adsorption capacity of the adsorbent.
Visualizations
Caption: General workflow for selecting and optimizing a wastewater treatment strategy.
Caption: Step-by-step experimental workflow for catalytic ozonation.
Caption: Decision tree for selecting an appropriate wastewater treatment technology.
References
Technical Support Center: Optimizing Carrier Concentration for Disperse Yellow 42 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing carrier concentration for the dyeing of polyester fabrics with Disperse Yellow 42.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a carrier in the dyeing of polyester with this compound?
A1: The primary function of a carrier is to accelerate the rate of dyeing by facilitating the diffusion of the disperse dye into the polyester fibers.[1] Polyester has a compact and crystalline structure that makes it difficult for dye molecules to penetrate, especially at temperatures below the fiber's glass transition temperature (Tg).[2] Carriers, which are organic compounds, effectively lower the Tg of the polyester, causing the fiber to swell and allowing the dye molecules to penetrate the fiber structure more easily.[1][2] This enables the achievement of deeper shades at lower temperatures, typically at the boil (around 90-100°C), without the need for high-pressure dyeing equipment.[1]
Q2: What is a typical concentration range for carriers when dyeing with this compound?
A2: The recommended concentration of a carrier typically ranges from 2 to 7 g/L, depending on the desired shade depth. For lighter shades, a lower concentration is used, while deeper shades require a higher concentration of the carrier to achieve adequate dye penetration and color yield.
Q3: How does carrier concentration affect the color yield (K/S value) of this compound?
A3: Increasing the carrier concentration generally leads to a higher color yield (K/S value) up to an optimal point. Beyond this optimal concentration, the color yield may plateau or even decrease. An excessive amount of carrier can lead to issues such as dye precipitation and uneven dyeing. It is crucial to determine the optimal carrier concentration for a specific dyeing system to maximize color strength and efficiency.
Q4: Can the use of carriers affect the fastness properties of this compound?
A4: Yes, the use of carriers can impact the fastness properties of the dyed fabric. While carriers can improve the penetration of the dye, leading to better wash fastness in some cases, they can negatively affect the light fastness of the dyeing if not properly removed after the dyeing process. Residual carrier molecules in the fiber can accelerate the fading of the dye upon exposure to light. Therefore, a thorough after-treatment process to remove the carrier is essential.
Q5: What are the environmental and safety considerations when using carriers?
A5: Many traditional carriers are based on aromatic hydrocarbons and phenols, which can be toxic and have a strong odor. Due to environmental and health concerns, there is a growing trend towards the use of eco-friendly carriers that are biodegradable and have lower toxicity. When working with any carrier, it is important to ensure adequate ventilation and to follow the safety data sheet (SDS) recommendations for handling and disposal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Uneven Dyeing (Patchy or Streaky) | Insufficient Carrier Concentration: The carrier concentration may be too low to effectively swell the polyester fibers, leading to poor dye migration and uneven uptake. | Increase the carrier concentration in increments of 1-2 g/L and observe the effect on levelness. |
| Excessive Carrier Concentration: Too much carrier can cause the dye to agglomerate or precipitate, leading to spots or an oily film on the fabric surface. | Reduce the carrier concentration. Ensure the carrier is fully emulsified in the dyebath before adding the fabric. | |
| Incorrect pH: The pH of the dyebath is critical for the stability of the dye dispersion and the effectiveness of the carrier. The optimal pH for dyeing polyester with disperse dyes is typically between 4.5 and 5.5. | Adjust the pH of the dyebath using acetic acid. Monitor the pH throughout the dyeing process. | |
| Poor Color Yield (Pale Shades) | Sub-optimal Carrier Concentration: The carrier concentration may not be sufficient to achieve the desired depth of shade. | Gradually increase the carrier concentration. Refer to the data in Table 1 for the expected impact on K/S value. |
| Low Dyeing Temperature: The temperature may not be high enough for the carrier to be fully effective. Carrier dyeing is typically carried out at or near the boil (90-100°C). | Ensure the dyebath temperature is maintained at the recommended level for the specific carrier being used. | |
| Reduced Light Fastness | Residual Carrier in Fabric: Incomplete removal of the carrier after dyeing is a common cause of poor light fastness. | Implement a thorough reduction clearing and rinsing process after dyeing to remove any residual carrier and unfixed dye from the fiber surface. |
| Fabric Handle is Harsh | Excessive Carrier Uptake: High concentrations of some carriers can be absorbed by the polyester fiber, leading to a stiff or harsh feel. | Optimize the carrier concentration to the minimum effective level. Ensure thorough after-treatment to remove as much carrier as possible. |
| Dye Spots | Poor Dye Dispersion: The disperse dye may not be properly dispersed in the dyebath, leading to the formation of agglomerates that cause spots. | Ensure the dye is pre-dispersed in a small amount of water before adding to the dyebath. The use of a suitable dispersing agent is also recommended. |
| Carrier Instability: The carrier emulsion may not be stable at the dyeing temperature, causing it to break and deposit on the fabric. | Use a high-quality carrier with good emulsion stability. Avoid rapid changes in temperature. |
Data Presentation
Table 1: Effect of Carrier Concentration on Color Strength (K/S) of Polyester Dyed with a Representative Azo Disperse Dye at 100°C.
| Carrier Concentration (% on weight of fabric) | Color Strength (K/S) |
| 0 | 3.93 |
| 1 | 4.49 |
| 2 | 5.85 |
| 3 | 5.92 |
| 4 | 8.97 |
| 5 | 7.71 |
Data is based on a study of a representative azo disperse dye and illustrates the general trend of how carrier concentration affects color strength. Actual values for this compound may vary.
Table 2: Typical Fastness Properties of this compound on Polyester.
| Fastness Test | AATCC Standard | ISO Standard | Rating |
| Washing Fastness (Staining) | 4 | 5 | 4-5 |
| Washing Fastness (Color Change) | 4 | 4 | 4-5 |
| Light Fastness | 6-7 | 7 | Good |
| Perspiration Fastness (Staining) | 5 | 5 | 4-5 |
| Perspiration Fastness (Color Change) | 4 | 4 | 4-5 |
| Ironing Fastness | 4 | 4 | 4-5 |
Source: Adapted from publicly available data for C.I. This compound.Note that these values can be influenced by the dyeing process and the concentration of carrier used.
Experimental Protocols
Protocol for Determining Optimal Carrier Concentration for this compound Dyeing
1. Materials and Equipment:
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Polyester fabric swatches (e.g., 10 cm x 10 cm)
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This compound
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Carrier (e.g., a commercially available eco-friendly carrier)
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Dispersing agent
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Acetic acid
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Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
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Laboratory dyeing machine (e.g., a beaker dyeing machine)
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Spectrophotometer for color measurement (to determine K/S values)
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Wash fastness tester
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Light fastness tester
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Analytical balance
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Beakers, pipettes, and other standard laboratory glassware
2. Procedure:
-
2.1. Stock Solution Preparation:
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Prepare a stock dispersion of this compound (e.g., 1% on weight of fabric, o.w.f.).
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Prepare stock solutions of the carrier, dispersing agent, and acetic acid.
-
-
2.2. Dyeing:
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Prepare a series of dyebaths with varying concentrations of the carrier (e.g., 0, 1, 2, 3, 4, 5, and 6 g/L).
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For each dyebath, add the this compound dispersion, dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid.
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The liquor ratio should be kept constant for all experiments (e.g., 20:1).
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Place a pre-wetted polyester fabric swatch in each dyebath.
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Raise the temperature of the dyebaths to 100°C at a rate of 2°C/minute.
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Maintain the temperature at 100°C for 60 minutes.
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Cool the dyebaths down to 70°C.
-
-
2.3. Reduction Clearing:
-
Remove the dyed fabric swatches and rinse them with warm water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
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Treat the fabric swatches in this bath at 70°C for 15 minutes.
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Rinse the swatches thoroughly with hot and then cold water.
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Allow the swatches to air dry.
-
-
2.4. Evaluation:
-
Color Strength (K/S): Measure the reflectance of each dyed swatch using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.
-
Wash Fastness: Assess the wash fastness of the dyed swatches according to a standard method (e.g., AATCC Test Method 61 or ISO 105-C06).
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Light Fastness: Evaluate the light fastness of the dyed swatches according to a standard method (e.g., AATCC Test Method 16 or ISO 105-B02).
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3. Data Analysis:
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Plot the K/S values against the carrier concentration to determine the optimal concentration that gives the maximum color yield.
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Compare the wash and light fastness ratings for the different carrier concentrations to identify any negative impacts.
-
The optimal carrier concentration will be the one that provides the best balance of color yield and fastness properties.
Visualizations
References
Validation & Comparative
A Comparative Performance Analysis of Disperse Yellow 42 and Disperse Yellow 23 for Textile Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance characteristics of two widely used disperse dyes, Disperse Yellow 42 and Disperse Yellow 23. This analysis is supported by available technical data and standardized experimental protocols to aid in the selection of the appropriate dye for specific textile applications.
This guide delves into the chemical structures, and key performance indicators such as light, wash, and sublimation fastness of this compound, a nitrodiphenylamine dye, and Disperse Yellow 23, a double azo dye. The information is presented to facilitate a clear understanding of their respective strengths and weaknesses in dyeing synthetic fibers, particularly polyester.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior during the dyeing process and the performance of the dyed textile material.
| Property | This compound | Disperse Yellow 23 |
| C.I. Name | This compound | Disperse Yellow 23 |
| CAS Number | 5124-25-4[1][2] | 6250-23-3[3] |
| Chemical Class | Nitrodiphenylamine[2] | Double Azo[4] |
| Molecular Formula | C₁₈H₁₅N₃O₄S | C₁₈H₁₄N₄O |
| Molecular Weight | 369.39 g/mol | 302.33 g/mol |
| Appearance | Brilliant yellow to brown-yellow powder | Red-light yellow to brown-yellow powder |
| Solubility | Soluble in ethanol, acetone, and benzene | Soluble in acetone and dimethylformamide (DMF) |
Comparative Performance Data
The following table summarizes the available fastness properties of this compound and Disperse Yellow 23. It is important to note that this data is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions.
| Performance Parameter | This compound | Disperse Yellow 23 |
| Light Fastness | Good | 6-7 (ISO) |
| Wash Fastness (Staining) | Good | 4-5 (ISO) |
| Wash Fastness (Fading) | Good | 4-5 (ISO) |
| Sublimation (Dry Heat) Fastness (Staining) | Good | 3-4 (ISO) |
| Sublimation (Dry Heat) Fastness (Fading) | Good | 4 (ISO) |
| Perspiration Fastness (Staining) | - | 5 (ISO) |
| Perspiration Fastness (Fading) | - | 5 (ISO) |
| Ironing Fastness (Staining) | - | 3-4 (ISO) |
| Ironing Fastness (Fading) | - | 4 (ISO) |
Disperse Yellow 23 is noted to be suitable for applications where high sublimation fastness is not a primary requirement.
Experimental Protocols
To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are essential. The following are detailed methodologies for key fastness tests.
High-Temperature Disperse Dyeing of Polyester
This method is commonly used for dyeing polyester fibers with disperse dyes to ensure good dye penetration and fastness.
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Dye Bath Preparation: A dye bath is prepared with the required amount of disperse dye, a dispersing agent, and water. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.
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Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is then raised to 130°C at a rate of 1-2°C per minute and held at this temperature for 60 minutes.
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Cooling and Rinsing: The dye bath is then cooled to 70°C, and the fabric is removed. The dyed fabric is rinsed thoroughly with hot and then cold water.
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Reduction Clearing: To remove unfixed surface dye and improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.
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Final Rinsing and Drying: The fabric is rinsed again with hot and cold water and then dried.
Light Fastness Testing (Adapted from AATCC Test Method 16.3/ISO 105-B02)
This test determines the resistance of the dyed fabric to fading when exposed to an artificial light source that mimics natural sunlight.
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Specimen Preparation: A specimen of the dyed fabric is mounted in a sample holder. A portion of the specimen is covered with an opaque mask.
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Exposure: The mounted specimen is placed in a lightfastness tester equipped with a Xenon Arc lamp. The specimen is exposed to a specified amount of light radiation under controlled conditions of temperature and humidity.
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Evaluation: After the exposure period, the change in color of the exposed portion of the specimen is compared to the unexposed (masked) portion. The degree of fading is assessed using the AATCC Gray Scale for Color Change or a spectrophotometer, and a rating from 1 (poor) to 5 (excellent) is assigned.
Wash Fastness Testing (Adapted from ISO 105-C06)
This test evaluates the resistance of the color of the dyed fabric to domestic or commercial laundering.
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Specimen Preparation: A specimen of the dyed fabric is stitched together with a multi-fiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acetate).
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Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and stainless-steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a specific duration (e.g., 30 or 45 minutes).
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Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with water and then dried in an oven or by hanging in the air.
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Evaluation: The change in color of the dyed specimen (fading) and the degree of staining on each strip of the multi-fiber test fabric are assessed using the Gray Scale for Color Change and the Gray Scale for Staining, respectively. Ratings are given on a scale of 1 (poor) to 5 (excellent).
Sublimation (Dry Heat) Fastness Testing (Adapted from ISO 105-P01/AATCC Test Method 117)
This test measures the resistance of the color of the dyed fabric to sublimation and heat during processes like ironing, pleating, or heat-setting.
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Specimen Preparation: A specimen of the dyed fabric is placed between two undyed white fabrics, one of which is of the same fiber type as the dyed specimen.
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Heat Treatment: The composite specimen is placed in a heat-press or a sublimation tester at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a specific duration (e.g., 30 seconds).
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Evaluation: After the heat treatment, the change in color of the dyed specimen (fading) and the degree of staining on the two undyed fabrics are assessed using the Gray Scale for Color Change and the Gray Scale for Staining. Ratings are assigned on a scale of 1 (poor) to 5 (excellent).
Visualized Workflows
To further clarify the processes involved in dye evaluation and application, the following diagrams have been generated.
Caption: Workflow for the comparative evaluation of disperse dyes.
Caption: Simplified mechanism of polyester dyeing with disperse dyes.
References
A Comparative Guide to UPLC Method Validation for Disperse Dye Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of disperse dyes is crucial in textile manufacturing, environmental monitoring, and safety assessment of consumer goods. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of these compounds. This guide provides an objective comparison of various validated UPLC methods for disperse dye analysis, supported by experimental data to aid researchers in method selection and implementation.
Superior Performance of UPLC over HPLC
UPLC technology utilizes columns with sub-2 µm particles, enabling separations at higher pressures than conventional HPLC systems.[1] This fundamental difference leads to several key performance enhancements:
-
Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of up to ten, increasing sample throughput and laboratory efficiency.[2]
-
Improved Resolution: The smaller particle size results in narrower peaks and better separation of closely eluting compounds, which is critical for analyzing complex dye mixtures.[2]
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Enhanced Sensitivity: UPLC systems typically provide greater sensitivity due to reduced band broadening, making them ideal for trace-level analysis of disperse dyes.[1][2]
Comparative Analysis of Validated UPLC Methods
The following tables summarize the performance of different UPLC methods for the determination of various disperse dyes. The data, compiled from multiple studies, highlights the validation parameters of each method, demonstrating their suitability for quantitative analysis.
Table 1: UPLC-MS/MS Methods for Disperse Dye Analysis
| Validation Parameter | Method 1 (UPLC-Triple Quadrupole MS) | Method 2 (ACQUITY UPLC H-Class with Xevo TQD) | Method 3 (UPLC-QTOF-MS) |
| Instrumentation | Nexera UHPLC with LCMS-8040 | ACQUITY UPLC H-Class with Xevo TQD | UPLC-QTOF-MS system |
| Analyzed Dyes | 21 disperse dyes (including Disperse Red 17, Blue 35, Yellow 49) | Disperse Blue 35 and other dyes | 9 disperse dyes |
| Linearity (r²) | >0.99 (for all compounds) | 0.9981 | Not explicitly stated |
| Limit of Detection (LOD) | 0.02–1.35 ng/mL | Not explicitly stated for Disperse Blue 35 | 0.001 µg/mL (for some analytes) |
| Limit of Quantification (LOQ) | 0.06–4.09 ng/mL | Not explicitly stated for Disperse Blue 35 | 0.0025 µg/mL (for some analytes) |
| Accuracy (Recovery %) | 81.8% to 114.1% | 78.6% - 82.8% | Not explicitly stated |
| Precision (RSD %) | 1.2% to 16.3% | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Strong matrix effect observed for some dyes (e.g., Disperse Blue 35: 31.0%–50.9%) | Can be improved with sample dilution | Not explicitly stated |
Table 2: UPLC Methods with Different Detectors for Disperse and Azo Dye Analysis
| Validation Parameter | Method 4 (UHPLC-Orbitrap MS) | Method 5 (ACQUITY UPLC H-Class with QDa Detector) |
| Instrumentation | UHPLC-Orbitrap MS | ACQUITY UPLC H-Class with ACQUITY QDa Detector |
| Analyzed Dyes | 9 disperse dyes | 36 disperse, basic, acid, solvent, and direct dyes |
| Linearity (r²) | Not explicitly stated | >0.997 (for all dyes) |
| Limit of Detection (LOD) | 0.1 ng/mL - 5.0 ng/mL | Not explicitly stated, but sensitive detection at low levels |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | Not explicitly stated | Not explicitly stated |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated |
| Analysis Time | Not explicitly stated | 5 minutes (positive ionizing dyes), 4 minutes (negative ionizing dyes) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated methods for the analysis of disperse dyes in textile samples.
Sample Preparation: Extraction of Disperse Dyes from Textile Samples
This protocol is a general procedure for the extraction of disperse dyes from polyester fibers, a common matrix.
-
Sample Preparation: Weigh approximately 1 gram of the textile sample.
-
Extraction Solvent: Use 20 mL of methanol (MeOH). Other effective solvents reported include chlorobenzene and dimethylformamide (DMF).
-
Extraction Procedure:
-
Place the textile sample in a suitable vessel with the extraction solvent.
-
Perform ultrasonic extraction at 50°C for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate the solvent and reconstitute the residue in a suitable diluent (e.g., 95:5 water/methanol) before UPLC analysis.
-
UPLC-MS/MS Method for a Broad Range of Disperse Dyes
This method is suitable for the screening and quantification of a large number of disperse dyes.
-
Instrumentation: A Nexera UHPLC system coupled to an LCMS-8040 triple quadrupole mass spectrometer.
-
Chromatographic Column: Kinetex C18 UHPLC column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient program is employed for the separation of the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Rapid Screening UPLC Method with Mass Detection
This method is optimized for high-throughput screening of various dye classes.
-
Instrumentation: Waters ACQUITY UPLC H-Class System with an ACQUITY QDa Detector.
-
Chromatographic Column: A sub-2-µm particle column.
-
Mobile Phase: Specific mobile phases are used for positive and negative ionizing dyes.
-
Analysis Time: 5 minutes for positive ionizing dyes and 4 minutes for negative ionizing dyes.
-
Detection: Single Ion Recording (SIR) mode.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the UPLC analysis of disperse dyes.
Caption: General experimental workflow for UPLC analysis of disperse dyes.
References
Inter-Laboratory Validation of Analytical Methods for Disperse Yellow 42: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 42, with the chemical formula C18H15N3O4S, is a disperse dye used for coloring polyester fibers.[1][2][3] Ensuring the reliability and consistency of its analysis across different laboratories is crucial for quality control and safety assessment.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the analysis of disperse dyes due to their sensitivity and selectivity.[4][5] The choice between these methods often depends on the required limits of detection and the complexity of the sample matrix.
Data Presentation
The following table summarizes typical performance characteristics for the analysis of disperse dyes using HPLC and LC-MS/MS, based on data from various studies. These values can serve as a benchmark for the validation of methods for this compound.
| Performance Characteristic | HPLC-UV/DAD | LC-MS/MS |
| Limit of Detection (LOD) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range) |
| Limit of Quantitation (LOQ) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range) |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy/Recovery | 80-120% | 81.8% to 114.1% |
| Selectivity | Good, but potential for co-elution | Excellent, highly selective |
| Matrix Effects | Less susceptible | More susceptible, may require internal standards |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound.
1. Sample Preparation: Extraction from Textile Samples
A common procedure for extracting disperse dyes from textiles involves solvent extraction.
-
Procedure:
-
Weigh approximately 1 gram of the textile sample.
-
Add 20 mL of methanol.
-
Sonicate at 50°C for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
The extract can then be concentrated and reconstituted in a suitable solvent for analysis.
-
2. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various samples.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. Phosphoric acid may be added to the mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound.
-
Quantification: An external standard calibration curve is used for quantification.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Column: A UPLC/UHPLC column for faster analysis and better resolution.
-
Mobile Phase: A gradient of acetonitrile or methanol and water, often with formic acid or ammonium acetate as an additive.
-
Data Acquisition: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Inter-Laboratory Validation Workflow
An inter-laboratory study is essential to validate the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
References
A Comparative Guide to the Performance of Azo Disperse Dyes in Polyester Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing performance of five commercially significant azo and anthraquinone disperse dyes on polyester substrates. The selection includes a spectrum of colors to offer a comprehensive overview for material science and textile chemistry applications. The performance of each dye is evaluated based on key metrics including colorfastness and dye uptake, with supporting data presented for comparative analysis.
Overview of Selected Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The performance of these dyes is critical to the final product's quality, durability, and aesthetic appeal. This guide focuses on the following widely used disperse dyes:
-
C.I. Disperse Yellow 54
-
C.I. Disperse Red 60 (Anthraquinone type, included for its widespread use and as a benchmark)
-
C.I. Disperse Red 73
-
C.I. Disperse Orange 30
-
C.I. Disperse Blue 56 (Anthraquinone type, included for its common use in producing a wide gamut of shades)
The following diagram illustrates the general chemical classification of the selected dyes.
Quantitative Performance Data
The following tables summarize the colorfastness properties of the selected disperse dyes on polyester fabric. The data has been compiled from various technical data sheets. It is important to note that ratings may vary slightly depending on the specific dyeing process, substrate, and the concentration of the dye used.
Table 1: Lightfastness and Sublimation Fastness of Selected Disperse Dyes on Polyester
| C.I. Name | Lightfastness (ISO 105-B02) | Sublimation Fastness (ISO 105-P01, 180°C) |
| Disperse Yellow 54 | 6-7 | 4-5 |
| Disperse Red 60 | 6-7 | 2-3 |
| Disperse Red 73 | 6 | 4-5 |
| Disperse Orange 30 | 7 | 5 |
| Disperse Blue 56 | 7 | 3-4 |
Table 2: Wash and Rubbing Fastness of Selected Disperse Dyes on Polyester
| C.I. Name | Wash Fastness (ISO 105-C06) - Staining on Polyester | Wash Fastness (ISO 105-C06) - Staining on Cotton | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Disperse Yellow 54 | 4-5 | 4-5 | 4-5 | 4-5 |
| Disperse Red 60 | 5 | 4 | 4-5 | 4-5 |
| Disperse Red 73 | 4-5 | 5 | 4-5 | 4-5 |
| Disperse Orange 30 | 5 | 5 | 5 | 4-5 |
| Disperse Blue 56 | 4-5 | 5 | 4-5 | 4-5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
High-Temperature Polyester Dyeing Workflow
The general workflow for dyeing polyester fabric with disperse dyes using a high-temperature, high-pressure method is illustrated below.
Determination of Color Strength (K/S Value)
The color strength of the dyed fabric is a measure of the dye uptake. It is determined using a spectrophotometer to measure the reflectance of the dyed fabric. The Kubelka-Munk equation is then applied to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.
Equation: K/S = (1 - R)² / 2R
Where:
-
K is the absorption coefficient.
-
S is the scattering coefficient.
-
R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
Colorfastness to Washing (ISO 105-C06)
This test assesses the resistance of the color of the textile to domestic and commercial laundering.
-
Specimen Preparation: A composite specimen is prepared by taking a piece of the dyed fabric and attaching a piece of a specified multi-fiber fabric to its face. The multi-fiber fabric consists of strips of different common textile fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to simulate mechanical action) and a solution containing a standard detergent and, if required, a bleaching agent. The container is then agitated in a laundering machine at a specified temperature and for a specific duration.
-
Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed fabric is assessed using the Grey Scale for Assessing Change in Colour (rated 1-5, where 5 is no change). The degree of staining on each strip of the multi-fiber fabric is assessed using the Grey Scale for Assessing Staining (rated 1-5, where 5 is no staining).
Colorfastness to Rubbing (AATCC Test Method 8)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: A crockmeter is used for this test.
-
Procedure: A specimen of the dyed fabric is mounted on the base of the crockmeter. A standard white cotton test cloth is mounted on the rubbing finger of the crockmeter. The rubbing finger is then passed back and forth over the dyed specimen a specified number of times with a constant downward force. This is performed for both dry and wet (pre-wetted standard cloth) conditions.
-
Evaluation: The amount of color transferred to the white test cloth is evaluated by comparing it with the Grey Scale for Staining or the Chromatic Transference Scale. The rating is from 1 to 5, with 5 indicating no color transfer.
Colorfastness to Light (ISO 105-B02)
This test measures the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus: A Xenon arc fading lamp is used.
-
Procedure: A specimen of the dyed fabric is exposed to the light from the Xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of Blue Wool standards (rated 1-8) are exposed under the same conditions.
-
Evaluation: The color change of the test specimen is periodically compared with the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar change in color to the test specimen. A higher number indicates better lightfastness.
Chemical Structures of Selected Dyes
The following diagrams illustrate the basic chemical structures of the selected disperse dyes.
Conclusion
The selection of an appropriate azo disperse dye for polyester dyeing is a critical decision that influences the final product's performance and aesthetic qualities. This guide provides a comparative analysis of five commonly used disperse dyes, highlighting their respective strengths in terms of light, wash, sublimation, and rubbing fastness. The experimental protocols detailed herein offer a standardized framework for conducting further comparative evaluations. Researchers and scientists are encouraged to consider the specific end-use requirements of their application when selecting a disperse dye, using the data presented in this guide as a foundational reference.
High-Fastness Alternatives to Disperse Yellow 42: A Comparative Guide
For researchers and professionals in materials science and textile chemistry seeking high-performance alternatives to Disperse Yellow 42 for applications demanding superior color fastness, this guide provides an objective comparison of prominent substitutes. Disperse Yellow 54, Disperse Yellow 114, and Disperse Yellow 211 have emerged as viable alternatives, each offering a unique profile of fastness properties. This analysis is based on publicly available data and standardized testing methodologies.
Executive Summary
This compound is a nitrodiphenylamine dye widely used for polyester dyeing. While it offers good dyeing performance, the demand for higher fastness properties, particularly in automotive and performance textiles, has led to the exploration of alternatives. This guide focuses on three such alternatives: Disperse Yellow 54 (a quinoline-based dye), Disperse Yellow 114 (a single azo dye), and Disperse Yellow 211 (also a single azo dye). These alternatives, in many respects, exhibit superior fastness to light, washing, and sublimation.
Comparative Performance Data
The following tables summarize the fastness properties of this compound and its alternatives. The data is compiled from various technical sources and is rated on a scale of 1 to 5 for wash and perspiration fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is maximum fastness), in accordance with ISO and AATCC standards.
Table 1: Fastness Properties of Disperse Yellow Dyes (ISO Standards)
| Dye | C.I. Name | Light Fastness (ISO 105-B02) | Washing Fastness (ISO 105-C06) - Color Change | Washing Fastness (ISO 105-C06) - Staining | Sublimation Fastness (ISO 105-P01) | Perspiration Fastness (ISO 105-E04) - Fading | Perspiration Fastness (ISO 105-E04) - Staining |
| This compound | 10338 | 7[1] | 4-5[1] | 5[1] | 4[1] | 4[1] | 4-5 |
| Disperse Yellow 54 | 47020 | 6 | 5 | 4 | 4-5 | 5 | 5 |
| Disperse Yellow 114 | 128455 | 7 | 4-5 | 4-5 | 5 | 4-5 | 4-5 |
| Disperse Yellow 211 | 12755 | 6-7 | 5 | 5 | 5 | 5 | 5 |
Table 2: Fastness Properties of Disperse Yellow Dyes (AATCC Standards)
| Dye | C.I. Name | Light Fastness | Washing Fastness - Color Change | Washing Fastness - Staining | Sublimation Fastness | Perspiration Fastness - Fading | Perspiration Fastness - Staining |
| This compound | 10338 | 6-7 | 5 | 5 | 4 | 4 | 5 |
| Disperse Yellow 54 | 47020 | 6-7 | 4-5 | 4-5 | 4-5 | 5 | 5 |
Chemical Structures and Their Implications
The chemical structure of a disperse dye is a key determinant of its fastness properties.
-
This compound is a nitrodiphenylamine dye.
-
Disperse Yellow 54 has a quinoline structure.
-
Disperse Yellow 114 is a single azo dye.
-
Disperse Yellow 211 is also a single azo dye.
The introduction of different chromophoric and auxochromic groups influences the dye's stability to light, heat, and chemical treatments.
Experimental Protocols
The following are generalized methodologies for the key fastness tests cited. For precise, reproducible results, it is imperative to refer to the specific ISO and AATCC standards.
Light Fastness (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).
-
Apparatus : A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.
-
Test Specimen : A representative sample of the dyed textile.
-
Procedure : The specimen is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool standards with known lightfastness are exposed. The fading of the test specimen is assessed by comparing its change in color to that of the blue wool standards. The light fastness is rated on a scale of 1 to 8.
Wash Fastness (ISO 105-C06)
This method assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus : A suitable washing fastness tester (e.g., a launder-ometer), stainless steel balls, and a multifiber adjacent fabric.
-
Test Specimen : A specimen of the dyed fabric is stitched together with a multifiber fabric containing different fiber types (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
Procedure : The composite specimen is subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation (aided by the steel balls). After washing, the specimen is rinsed and dried. The change in color of the specimen and the degree of staining on each component of the multifiber fabric are assessed using grey scales.
Sublimation Fastness (ISO 105-P01)
This test evaluates the resistance of the color of textiles to the action of dry heat, as in processes like calendering or heat-setting.
-
Apparatus : A heating device capable of maintaining a specified temperature and applying a defined pressure.
-
Test Specimen : A sample of the dyed fabric.
-
Procedure : The specimen is placed between two undyed fabrics and subjected to a specific temperature and pressure for a set duration. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales.
Logical Workflow for Dye Selection
The process of selecting a suitable high-fastness disperse dye involves a series of evaluative steps, as illustrated in the following diagram.
Caption: A logical workflow for selecting high-fastness disperse dyes.
Conclusion
Disperse Yellow 114 and Disperse Yellow 211, in particular, present themselves as strong alternatives to this compound for high-fastness applications. Disperse Yellow 211 demonstrates excellent all-around fastness properties, with top ratings for washing, sublimation, and perspiration fastness. Disperse Yellow 114 also shows very good fastness, especially its outstanding light fastness. Disperse Yellow 54 is another viable option with good overall fastness.
The choice of the optimal dye will ultimately depend on the specific performance requirements of the end-use application, as well as economic and environmental considerations. It is strongly recommended that researchers and professionals conduct their own comparative trials under their specific processing conditions to validate the suitability of any selected alternative.
References
A Comparative Analysis of Disperse Yellow 42 and Modern Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Application
The selection of appropriate dyes is critical in various scientific and industrial applications, from textile engineering to the development of advanced materials. This guide provides a comprehensive benchmark of the traditional nitrodiphenylamine dye, Disperse Yellow 42, against a selection of modern azo and coumarin-based disperse dyes. The following objective comparison, supported by experimental data, aims to inform the selection process for researchers and professionals seeking optimal performance characteristics for their specific applications.
Executive Summary
This compound has long been a staple for dyeing polyester fibers, offering good overall fastness properties.[1] However, advancements in dye chemistry have led to the development of modern disperse dyes with enhanced performance in key areas such as light fastness, wash fastness, and sublimation fastness. This guide will demonstrate that while this compound remains a viable option, several modern alternatives, including Disperse Yellow 54, Disperse Yellow 114, Disperse Yellow 163, Disperse Yellow 211, and Disperse Yellow 82, offer superior properties that may be better suited for high-performance applications.
Data Presentation: A Comparative Analysis of Fastness Properties
The performance of disperse dyes is primarily evaluated by their resistance to various environmental and chemical stressors. The following tables summarize the key fastness properties of this compound and a selection of modern alternatives. Fastness is typically graded on a scale of 1 to 8 for light fastness (with 8 being the highest) and 1 to 5 for other fastness properties (with 5 being the best).
Table 1: Light Fastness Comparison
| Dye Name | C.I. Name | Chemical Class | Light Fastness (ISO) | Light Fastness (AATCC) |
| This compound | 10338 | Nitrodiphenylamine | 7[1] | 6-7[1] |
| Disperse Yellow 54 | - | Quinophthalone | 7-8[2] | - |
| Disperse Yellow 114 | 128455 | Azo | 7[3] | 6-7 |
| Disperse Yellow 163 | 111235 | Azo | 7 | - |
| Disperse Yellow 211 | - | Azo | 6-7 | 6 |
| Disperse Yellow 82 | 551200 | Coumarin | 4-5 | 4 |
Table 2: Wash Fastness Comparison (Staining)
| Dye Name | C.I. Name | Wash Fastness (ISO) - Staining | Wash Fastness (AATCC) - Staining |
| This compound | 10338 | 5 | 5 |
| Disperse Yellow 54 | - | 5 | - |
| Disperse Yellow 114 | 128455 | 4-5 | 4-5 |
| Disperse Yellow 163 | 111235 | 5 | - |
| Disperse Yellow 211 | - | 4-5 | - |
| Disperse Yellow 82 | 551200 | 5 | - |
Table 3: Sublimation Fastness Comparison
| Dye Name | C.I. Name | Sublimation Fastness (ISO) |
| This compound | 10338 | - |
| Disperse Yellow 54 | - | 4 |
| Disperse Yellow 114 | 128455 | 4-5 |
| Disperse Yellow 163 | 111235 | 5 |
| Disperse Yellow 211 | - | 4 |
| Disperse Yellow 82 | 551200 | 4-5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.
High-Temperature Exhaust Dyeing of Polyester
This method is commonly used for applying disperse dyes to polyester fibers.
-
Preparation of the Dyebath:
-
A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1).
-
A dispersing agent is added to ensure uniform dye dispersion.
-
The pH of the dyebath is adjusted to a weakly acidic range (typically 4.5-5.5) using a suitable buffer like acetic acid.
-
The disperse dye is pre-dispersed in a small amount of water before being added to the dyebath.
-
-
Dyeing Procedure:
-
The polyester substrate is introduced into the dyebath at room temperature.
-
The temperature is raised to 130°C at a controlled rate (e.g., 2°C/minute).
-
Dyeing is carried out at 130°C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.
-
-
After-treatment (Reduction Clearing):
-
After dyeing, the fabric is rinsed thoroughly.
-
A reduction clearing bath is prepared with sodium hydrosulfite and a caustic soda solution at 70-80°C.
-
The dyed fabric is treated in this bath for 15-20 minutes to remove any unfixed dye from the fiber surface, which is crucial for achieving good wash fastness.
-
The fabric is then rinsed and neutralized.
-
Color Fastness to Light (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus: A xenon arc lamp apparatus is used as the light source.
-
Procedure:
-
A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool standards (rated 1-8) is exposed under the same conditions.
-
The exposure is continued until a specified change in color of the test specimen or the blue wool standards is observed.
-
-
Assessment: The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is the number of the blue wool standard that shows a similar degree of fading.
Color Fastness to Washing (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable washing machine (e.g., a Launder-Ometer) is used.
-
Procedure:
-
A specimen of the dyed textile is stitched together with a multifiber adjacent fabric (containing strips of different fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
The composite specimen is then washed in a solution containing a standard detergent under specified conditions of temperature, time, and mechanical agitation.
-
-
Assessment:
-
After washing and drying, the change in color of the specimen is assessed using the Grey Scale for assessing change in color.
-
The degree of staining on each of the component fibers of the multifiber fabric is assessed using the Grey Scale for assessing staining.
-
Color Fastness to Sublimation (ISO 105-P01)
This test measures the resistance of the color of textiles to the action of heat, as in processes like calendering or heat-setting.
-
Apparatus: A heating device capable of maintaining a precise temperature is used.
-
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed fabric of the same kind.
-
The composite specimen is subjected to a specified temperature (e.g., 180°C, 210°C) for a set duration (e.g., 30 seconds) under a specific pressure.
-
-
Assessment:
-
The change in color of the test specimen is assessed using the Grey Scale.
-
The degree of staining of the adjacent undyed fabric is assessed using the Grey Scale.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and selection process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for benchmarking disperse dyes.
Caption: Decision tree for selecting a suitable disperse yellow dye.
References
- 1. China Solvent Yellow 114 / CAS 7576-65-0/75216-45-4/12223-85-7 factory and manufacturers | Precise Color [precisechem.com]
- 2. Disperse yellow 114 TDS|Disperse yellow 114 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 3. epsilonpigments.com [epsilonpigments.com]
A Comparative Analysis of the Toxicity of Anthraquinone and Azo Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of two major classes of disperse dyes: anthraquinone and azo dyes. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions regarding the selection and development of safer alternatives.
Executive Summary
Anthraquinone and azo disperse dyes are extensively used in the textile industry for coloring synthetic fibers. However, their potential toxicity is a significant concern for human health and the environment. This guide summarizes key toxicological endpoints, including aquatic toxicity, cytotoxicity, and genotoxicity, for representative dyes from each class. The available data suggests that while both classes exhibit toxicity, their mechanisms and potency can differ significantly. Anthraquinone dyes, in some studies, have shown higher aquatic toxicity, while azo dyes are often associated with the formation of carcinogenic aromatic amines upon metabolic reduction.
Quantitative Toxicity Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the toxicity of anthraquinone and azo disperse dyes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparison of Aquatic Toxicity
| Dye Name & Class | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Anthraquinone Dyes | ||||
| Reactive Blue 19 | Artemia salina | LC50 (48h) | >100 | [1] |
| Reactive Blue 4 | Fish | LC50 | ~1500 | [2] |
| Disperse Blue 7 | Pimephales promelas | LC50 | 12.0 | [3] |
| Acid Blue 25 | Pimephales promelas | LC50 | 52.0 | [3] |
| Azo Dyes | ||||
| Reactive Red 120 | Artemia salina | LC50 (48h) | 81.89 | [1] |
| Disperse Red 1 | Daphnia similis | EC50 (48h) | 0.13 | |
| Disperse Red 1 | Ceriodaphnia dubia | EC50 (48h) | 0.55 | |
| Disperse Red 1 | Daphnia magna | EC50 (48h) | 0.58 | |
| Disperse Blue 291 | Fish (Pimephales promelas) | LC50 (96h) | 0.0675 | |
| Disperse Blue 823 | Daphnia magna | EC50 | 0.0820 |
Table 2: Comparison of Cytotoxicity in HepG2 Cells
| Dye Name & Class | Endpoint (Duration) | Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Anthraquinone Dyes | | | | | | Alizarin Red S | Cytotoxicity (24h) | Significant reduction in viability at 500 µM | | | 1-nitro-2-acyl anthraquinone-leucine (8a) | IC50 | 17.80 | | | Azo Dyes | | | | | | Disperse Orange 1 | Cytotoxicity (72h) | Reduced mitochondrial activity | | | Disperse Red 1 | Cytotoxicity (Multiple durations) | Reduced mitochondrial activity | | | Disperse Red 13 | Cytotoxicity (24, 48, 72h) | Decreased mitochondrial and dehydrogenase activity | | | Disperse Blue 291 | Cytotoxicity | Decrease in cell viability from 400 µg/ml | | | Disperse Dye 22h | IC50 (48h) | 23.4 | |
Table 3: Comparison of Genotoxicity (Ames Test)
| Dye Name & Class | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference |
| Anthraquinone Dyes | ||||
| 5 out of 5 tested anthraquinone dyes | Not specified | Not specified | Mutagenic | |
| Azo Dyes | ||||
| 3 out of 4 tested azo dyes | Not specified | Not specified | Mutagenic | |
| D&C Orange No. 17 | TA98, TA100, TA1537 | Without | Mutagenic | |
| Various Azo Dyes | TA98 and/or TA100 | With and Without | ~28% of 53 dyes were positive | |
| 5 tested azo dyes | TA98, TA100 | With and Without | No mutagenicity or toxicity |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility.
OECD 203: Fish Acute Toxicity Test
This test guideline is designed to assess the acute lethal toxicity of substances to fish.
-
Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Exposure: Fish are exposed to the test substance in a series of concentrations for a 96-hour period. A control group is maintained in water without the test substance. At least five concentrations in a geometric series are typically used.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated for each observation period where possible. The test is considered valid if mortality in the control group does not exceed a specified limit (e.g., 10%).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Adherent cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test dye for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for a few hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: A suspension of single cells is prepared from the test sample (e.g., cells treated with the dye).
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than undamaged DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of fluorescence in the tail relative to the head.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of anthraquinone and azo disperse dyes is mediated through various cellular and molecular mechanisms. The diagrams below illustrate some of the key signaling pathways involved.
Figure 1: Proposed signaling pathway for azo dye toxicity. Azo dyes can be metabolized to carcinogenic aromatic amines, which undergo further activation to reactive intermediates. These intermediates can cause DNA damage and induce oxidative stress, leading to the activation of the Nrf2 antioxidant response pathway.
References
- 1. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 2. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity testing of the anthraquinone dye Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensitization and Cross-Reactivity of Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allergenic potential of various disperse dyes, a class of synthetic colorants frequently implicated in allergic contact dermatitis (ACD). The information presented is intended to aid researchers and professionals in understanding the relative risks associated with these compounds, with a focus on their skin sensitization potency and cross-reactivity patterns. All quantitative data is supported by experimental findings from peer-reviewed studies.
Introduction to Disperse Dye Sensitization
Disperse dyes are water-insoluble colorants used primarily for dyeing synthetic fibers such as polyester, acetate, and nylon.[1] Due to their chemical nature, they can leach from textiles, particularly with friction and sweat, and penetrate the skin.[2] As small reactive molecules, or haptens, they can covalently bind to endogenous skin proteins, forming immunogenic complexes.[3][4] This process can trigger a Type IV delayed hypersensitivity reaction, leading to the clinical manifestation of allergic contact dermatitis.[5] Several disperse dyes are recognized as significant contact allergens, with Disperse Blue 106 and Disperse Blue 124 being named "Contact Allergen of the Year" in 2000.
Quantitative Comparison of Sensitization Potential
The sensitizing potential of a chemical is its ability to induce an allergic response. This is often quantified using the murine Local Lymph Node Assay (LLNA), which measures lymphocyte proliferation in the draining lymph nodes following topical application of a substance. The result is expressed as the EC3 value, the concentration required to produce a threefold increase in proliferation, with lower values indicating higher potency. Other in vitro methods, such as the Loose-fit Coculture-based Sensitization Assay (LCSA), also provide valuable data on sensitizing potential, expressed as EC50 values.
The following tables summarize the available quantitative data for a range of disperse dyes.
Table 1: In Vivo Sensitization Potential of Disperse Dyes (LLNA)
| Disperse Dye | Chemical Class | EC3 Value (%) | Sensitization Potency (Classification) |
| Disperse Blue 106 | Anthraquinone | 0.01% | Strong |
| Disperse Blue 124 | Anthraquinone | Not identified | Strong |
| Disperse Red 1 | Azo | Not identified | Moderate |
| Disperse Blue 1 | Anthraquinone | Not identified | Moderate |
| Disperse Orange 37 | Azo | Not identified | Weak |
| Disperse Blue 35 | Anthraquinone | Not identified | Weak |
| Disperse Yellow 3 | Azo | Not identified | Very Weak |
| Disperse Orange 3 | Azo | Not identified | Very Weak |
Note: The potency classification for dyes without a specific EC3 value is based on a biphasic murine LLNA study that ranked dyes based on the lowest concentration causing a significant increase in lymph node cell number.
Table 2: In Vitro Sensitization Potential of Disperse Dyes (LCSA)
| Disperse Dye | EC50 Value (µM) | Sensitization Potential (Classification) |
| Disperse Blue 124 | 0.25 | Extreme |
| Disperse Yellow 3 | 0.5 | Extreme |
| Disperse Orange 37/76 | 1.0 | Extreme |
| Disperse Blue 106 | 2.5 | Extreme |
| Disperse Red 1 | 3.0 | Extreme |
| Disperse Blue 35 | 6.0 | Extreme |
| Disperse Orange 3 | 18.0 | Strong |
| Disperse Blue 1 | 85.0 | Weak |
Note: The LCSA method categorizes sensitizers based on EC50 values, which represent the concentration for a half-maximal increase in CD86 expression. The study's authors note a good correlation between these in vitro results and LLNA data.
Cross-Reactivity Potential
Cross-reactivity occurs when an individual sensitized to one substance also reacts to other, structurally similar substances. In the context of disperse dyes, this is a significant clinical concern. A notable example is the cross-reactivity between certain azo disperse dyes and para-phenylenediamine (PPD), a well-known potent sensitizer used in hair dyes. This is often due to shared aromatic amine structures or the metabolic conversion of azo dyes to PPD-like molecules by skin bacteria.
Table 3: Cross-Reactivity of Disperse Dyes with p-Phenylenediamine (PPD) in PPD-Positive Patients
| Disperse Dye | % of PPD-Positive Patients with Simultaneous Positive Patch Test Reaction |
| Disperse Orange 3 | 46.1% - 85% |
| Disperse Yellow 3 | 21.9% |
| Disperse Red 17 | Not specified |
| Disperse Red 1 | Not specified |
| Disperse Blue 106 | Infrequent |
| Disperse Blue 124 | Infrequent |
Data is derived from retrospective studies of patients with a known allergy to PPD who were also tested for disperse dyes. The high rate of simultaneous reactions between PPD and Disperse Orange 3 suggests a strong potential for cross-sensitization. Conversely, cross-reactivity between PPD and the anthraquinone-based Disperse Blue 106 and 124 is uncommon.
Experimental Protocols
Murine Local Lymph Node Assay (LLNA)
The LLNA is the standard animal model for assessing the skin sensitization potential of chemicals.
-
Animals: Typically, female mice of a CBA/Ca or CBA/J strain are used.
-
Dose Selection and Preparation: A minimum of three concentrations of the test dye, plus a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone/olive oil).
-
Application: A defined volume (e.g., 25 µl) of the test substance or control is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement:
-
Radiometric Method (Traditional): On day 6, mice are injected intravenously with tritiated methyl thymidine ([³H]-TdR). Five hours later, the draining auricular lymph nodes are excised, and the incorporation of [³H]-TdR is measured by scintillation counting.
-
Non-Radioactive Method (BrdU-ELISA): On day 5, mice are injected with 5-bromo-2-deoxyuridine (BrdU). Approximately 24 hours later, lymph nodes are excised and processed. The amount of incorporated BrdU is quantified using an ELISA-based method.
-
-
Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 (for the radiometric assay) or ≥ 1.6 (for the BrdU-ELISA). The EC3 value is calculated by interpolating from the dose-response curve.
Human Patch Testing
Patch testing is the primary diagnostic tool for identifying the causative agent in allergic contact dermatitis.
-
Test Preparations: Disperse dyes are typically tested at a concentration of 1.0% in petrolatum. A textile dye mix (TDM) containing several common disperse dye allergens may also be used for screening.
-
Application: A small amount of the test preparation is applied to a small patch (e.g., Finn Chamber®). The patches are then applied to the upper back of the patient.
-
Occlusion and Reading: The patches are left in place for 48 hours. Initial readings are performed by a dermatologist 3 to 4 days after application, with a final reading often performed at day 7.
-
Scoring: Reactions are scored based on the International Contact Dermatitis Research Group (ICDRG) guidelines, which assess the degree of erythema, infiltration, and vesiculation.
Visualizations
Signaling Pathway for Skin Sensitization
Caption: Key events in the induction phase of skin sensitization by disperse dyes.
Experimental Workflow for the Local Lymph Node Assay (LLNA)
Caption: Workflow of the traditional radiometric murine Local Lymph Node Assay (LLNA).
References
- 1. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug hapten-specific T-cell activation: Current status and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Hapten - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Disperse Yellow 42
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Disperse Yellow 42 (CAS No. 5124-25-4). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact in the laboratory setting. This compound is a dye that may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to use this equipment to create a barrier between the chemical and the user.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical resistant goggles must be worn.[1] In situations with a splash potential, a face shield should also be used.[3] |
| Skin Protection | Gloves | Use impermeable, chemical-resistant gloves such as nitrile or neoprene.[1] Always inspect gloves before use and remove them carefully to avoid skin contamination. |
| Lab Coat/Coveralls | Wear a fire/flame resistant and impervious lab coat or coveralls to cover as much skin as possible. | |
| Footwear | Closed-toe shoes that cover the entire foot are required. | |
| Respiratory Protection | Respirator | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator. If exposure limits are exceeded, a full-face respirator may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Handle in a well-ventilated area to avoid breathing dust or vapors.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials.
Emergency Procedures: Spills and Exposure
Spill Response:
-
Evacuate and Secure: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material and place it in a designated chemical waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Exposure Response:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Have the person drink 8-10 ounces of water to dilute the material in the stomach and get immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Waste must be disposed of in accordance with federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.
Chemical Spill Response Workflow
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
